molecular formula C6H3BrO3S B2509218 5-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1397285-28-7

5-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No.: B2509218
CAS No.: 1397285-28-7
M. Wt: 235.05
InChI Key: WZBAFVKLYDTWBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-formylthiophene-3-carboxylic acid (CAS 1397285-28-7) is a versatile heterocyclic building block of significant interest in medicinal and materials chemistry. This compound features both a formyl group and a carboxylic acid functional group on its thiophene ring, making it a valuable precursor for synthesizing more complex structures. A key synthetic application is its use in Suzuki cross-coupling reactions, a powerful method for creating carbon-carbon bonds to form biaryl derivatives widely used in pharmaceutical development . Thiophene-based scaffolds are prominent in drug discovery, with research indicating their incorporation into compounds that exhibit a range of biological activities, including spasmolytic effects and antibacterial properties . The presence of multiple reactive sites allows researchers to functionalize the molecule simultaneously, enabling the creation of novel chemical entities for high-throughput screening and the development of new therapeutic agents. The compound is also valuable for synthesizing organic materials with applications in optoelectronics and as components in sensors . Handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBAFVKLYDTWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397285-28-7
Record name 5-bromo-2-formylthiophene-3-carboxylic acid
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Foundational & Exploratory

Reactivity of formyl and carboxylic acid groups in bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups in Bromothiophenes

Abstract

Bromothiophenes functionalized with formyl and carboxylic acid groups are cornerstone building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and electronic materials. The inherent reactivity of the thiophene ring, modulated by the electronic effects of the bromine, formyl, and carboxyl substituents, presents both unique synthetic opportunities and significant chemoselectivity challenges. This guide provides a comprehensive analysis of the reactivity of these functional groups, offering field-proven insights into reaction mechanisms, strategic experimental design, and detailed protocols for key transformations. We will explore the delicate balance between the reactivity of the C-Br bond, a versatile handle for cross-coupling and lithiation, and the transformations of the oxygen-containing functional groups, providing a logical framework for researchers to navigate the synthesis of highly functionalized thiophene derivatives.

Introduction: The Strategic Importance of Functionalized Bromothiophenes

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for phenyl rings. The introduction of bromine atoms, alongside formyl (aldehyde) and carboxylic acid groups, creates a trifecta of functionality. The bromo-substituent serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[1][2] The formyl and carboxylic acid groups are not only valuable for their own rich chemistry but also act as directing groups and electronic modulators of the thiophene ring.

Understanding the interplay of these groups is paramount for achieving high-yield, selective syntheses. This guide will dissect the reactivity profiles of the formyl and carboxylic acid moieties in the context of a brominated thiophene ring, addressing the critical question: How can one functional group be selectively manipulated in the presence of the others?

Core Reactivity Principles: An Electronic and Steric Overview

The reactivity of a substituted bromothiophene is governed by the position of its substituents (e.g., 2-, 3-, 4-, or 5-position) and their inherent electronic nature.

  • Thiophene Ring: The sulfur atom can donate lone-pair electrons into the π-system, making the ring electron-rich and susceptible to electrophilic substitution, primarily at the 2- and 5-positions.

  • Bromo Group (-Br): Inductively, bromine is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, it can donate lone-pair electrons via resonance. Crucially, it provides a handle for organometallic chemistry.

  • Formyl Group (-CHO): This is a strongly electron-withdrawing group through both induction and resonance, deactivating the ring towards electrophilic substitution. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.

  • Carboxylic Acid Group (-COOH): Similar to the formyl group, it is electron-withdrawing. The acidic proton (pKa ≈ 3-4) is the most reactive site in the presence of bases, and the carbonyl carbon is susceptible to nucleophilic acyl substitution.[3]

This complex electronic interplay dictates the chemoselectivity of any given reaction. For instance, the presence of a formyl group ortho to a bromine can facilitate Suzuki cross-coupling reactions.[4]

Navigating the Chemistry of the Formyl Group

The aldehyde functionality in bromoformylthiophenes is a versatile synthetic intermediate. Its electrophilic carbon is a prime target for nucleophiles.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting the formyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[5][6] This reaction is highly chemoselective, leaving the C-Br bond and the thiophene ring intact under typical conditions.

The stereochemical outcome of the Wittig reaction depends on the stability of the ylide used.[5]

  • Stabilized Ylides (e.g., those with adjacent ester or ketone groups) generally yield (E)-alkenes.

  • Unstabilized Ylides (e.g., those with adjacent alkyl groups) typically favor the formation of (Z)-alkenes.[6]

Experimental Protocol: Wittig Olefination of 5-Bromothiophene-2-carbaldehyde

Objective: To synthesize (E)-ethyl 3-(5-bromothiophen-2-yl)acrylate.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • 5-Bromothiophene-2-carbaldehyde

  • Anhydrous Toluene

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Add anhydrous toluene to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (E)-alkene and separate it from the triphenylphosphine oxide byproduct.

Reductive Amination

Reductive amination is a robust method to convert the formyl group into an amine. This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). The C-Br bond is stable under these conditions.

Oxidation and Reduction
  • Oxidation: The formyl group can be readily oxidized to the corresponding carboxylic acid. A common and effective method is the Jones oxidation (chromium trioxide in aqueous sulfuric acid and acetone), typically performed at low temperatures to control the reaction's exothermicity.[7]

  • Reduction: The formyl group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is highly selective and does not affect the C-Br bond or a carboxylic acid group if present.

Harnessing the Reactivity of the Carboxylic Acid Group

The carboxylic acid group offers a different set of synthetic possibilities, primarily centered around nucleophilic acyl substitution and reactions involving its acidic proton.

Fischer Esterification

Esterification is one of the most common transformations of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[8][9] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, and/or water is removed as it is formed.[9][10]

Experimental Protocol: Fischer Esterification of 5-Bromothiophene-2-carboxylic acid

Objective: To synthesize methyl 5-bromothiophene-2-carboxylate.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Suspend 5-bromothiophene-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension.

  • Attach a condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by flash chromatography or recrystallization if necessary.

Amide Bond Formation

Direct conversion of a carboxylic acid to an amide by reaction with an amine is difficult and requires high temperatures. The standard, more efficient method involves first activating the carboxylic acid. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form an activated intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions.[11]

The Bromo-Substituent: The Gateway to Molecular Complexity

While the formyl and carboxylic acid groups undergo their characteristic reactions, the bromine atom is the key for extending the carbon skeleton through cross-coupling chemistry. The challenge lies in performing these reactions without interfering with the other functional groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the bromothiophene with an organoboron compound (e.g., a boronic acid or ester).[1][2] This reaction generally displays high functional group tolerance.[12]

  • Formyl Group Tolerance: Aldehydes are generally stable under Suzuki conditions. In fact, an ortho-formyl group can activate the C-Br bond, facilitating the reaction.[4]

  • Carboxylic Acid Tolerance: Carboxylic acids can be problematic due to their acidic proton, which can interfere with the basic conditions required for the reaction. While some Suzuki couplings on bromothiophenecarboxylic acids are successful, it is often prudent to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction.[7][13]

Catalyst System ComponentRole in Suzuki CouplingField-Proven Insight
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂The choice of catalyst is crucial. For electron-deficient bromothiophenes (e.g., those with a -CHO group), a more electron-rich and bulky ligand may be required to facilitate oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. K₃PO₄ is a versatile and commonly used base for these couplings.[1]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.[2]
Lithiation and Metal-Halogen Exchange

The bromine atom can be swapped for a lithium atom using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[14] This generates a potent thienyllithium nucleophile, which can then react with a wide range of electrophiles.[14][15]

Critical Consideration: This method is not compatible with unprotected formyl or carboxylic acid groups.

  • The acidic proton of a carboxylic acid will be immediately deprotonated by the n-BuLi.

  • The electrophilic carbonyl of a formyl group will be attacked by the n-BuLi.

Therefore, if a synthetic route requires lithiation of the C-Br bond, any formyl or carboxylic acid groups must be protected .[13]

Strategic Chemoselectivity and Protecting Groups

Achieving the desired transformation on a multi-functionalized molecule is the essence of synthetic strategy. The key is to exploit the differential reactivity of the functional groups or to temporarily mask a group's reactivity using a protecting group.[13][16]

A Logic-Based Approach to Synthesis

The choice of synthetic sequence is critical. A workflow can help guide this decision-making process.

Caption: Decision workflow for functionalizing bromothiophenes.

Common Protecting Group Strategies
  • Protecting Formyl Groups: Aldehydes are most commonly protected as acetals (e.g., by reacting with ethylene glycol under acidic conditions). Acetals are stable to strong bases, organometallic reagents, and hydrides but are easily removed with aqueous acid.[13]

  • Protecting Carboxylic Acids: Carboxylic acids are typically protected as esters (e.g., methyl, ethyl, or tert-butyl esters).[17] Esters are stable to a wide range of conditions but can be cleaved by hydrolysis under acidic or basic conditions. The choice of ester is important; tert-butyl esters, for example, can be cleaved under milder acidic conditions than methyl esters.

Conclusion and Future Outlook

The chemistry of bromothiophenes bearing formyl and carboxylic acid groups is a rich and nuanced field. A deep understanding of the electronic properties of the substituted thiophene ring, coupled with a strategic approach to chemoselectivity, empowers chemists to unlock the full synthetic potential of these versatile building blocks. By carefully selecting reaction conditions, employing orthogonal protecting group strategies, and leveraging the unique reactivity of each functional moiety, researchers can efficiently construct complex molecular architectures. The principles and protocols outlined in this guide serve as a foundational framework for the rational design and execution of syntheses in drug discovery and materials science, paving the way for the next generation of innovative thiophene-based compounds.

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Technical Whitepaper: Strategic Utilization of 5-Bromo-2-formylthiophene-3-carboxylic Acid in Pharmacophore Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Functional Advantage

In modern medicinal chemistry, the demand for "privileged scaffolds" that allow for rapid diversification is paramount. 5-Bromo-2-formylthiophene-3-carboxylic acid represents a high-value molecular architect due to its unique tri-functional substitution pattern . Unlike simple thiophenes, this molecule possesses three distinct reactive handles—an electrophilic aldehyde, a nucleophilic/acidic carboxylate, and a halogenated position for cross-coupling—arranged in a specific geometry that facilitates the construction of fused bicyclic heterocycles.

This guide details the strategic application of this scaffold in developing thieno[2,3-d]pyrimidines (bioisosteres of quinazoline kinase inhibitors) and thieno[2,3-d]pyridazines , providing validated protocols for their synthesis and functionalization.

Molecular Architecture & Reactivity Profile

The utility of this compound lies in its orthogonality. Each functional group can be addressed selectively without interfering with the others, allowing for a "build-couple-pair" strategy.

The Reactivity Map
  • Position 2 (Formyl Group -CHO): A hard electrophile susceptible to condensation with amines, hydrazines, and active methylene compounds. It serves as the "lock" for ring closure.

  • Position 3 (Carboxylic Acid -COOH): Provides the necessary atom economy for cyclodehydration reactions. It can be converted to amides, esters, or acyl chlorides to modulate reactivity.

  • Position 5 (Bromine -Br): A soft electrophile positioned distally from the cyclization center. It remains inert during mild condensation reactions, preserving a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization of Chemical Logic

ReactivityMap Core 5-Bromo-2-formylthiophene- 3-carboxylic acid Aldehyde 2-Formyl (-CHO) Condensation Center Core->Aldehyde Acid 3-Carboxylic Acid (-COOH) Cyclization Partner Core->Acid Bromine 5-Bromo (-Br) Diversity Handle Core->Bromine Pyrimidines Thieno[2,3-d]pyrimidines (Kinase Inhibitors) Aldehyde->Pyrimidines + Amidines Pyridazines Thieno[2,3-d]pyridazines (Antimicrobial/PARP) Aldehyde->Pyridazines + Hydrazine Acid->Pyrimidines Acid->Pyridazines Biaryls 5-Aryl-Thiophenes (SAR Optimization) Bromine->Biaryls Pd-Catalysis

Figure 1: Orthogonal reactivity map of the scaffold showing divergent synthetic pathways.

Primary Application: Synthesis of Fused Heterocycles[2]

The most critical application of this scaffold is the synthesis of thieno[2,3-d]pyrimidines . These structures are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PI3K [1, 5].

Pathway A: Thieno[2,3-d]pyrimidine Construction

The reaction of the 2-formyl-3-acid core with amidines or urea equivalents yields the pyrimidinone core.

  • Mechanism: Condensation of the amine (from amidine) with the aldehyde forms an imine intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen on the activated carboxylic acid (or ester), resulting in cyclization.

  • Therapeutic Relevance: This core mimics the adenine ring of ATP, allowing it to bind into the kinase hinge region.

Pathway B: Thieno[2,3-d]pyridazine Construction

Reaction with hydrazine hydrate yields thieno[2,3-d]pyridazin-1(2H)-ones.

  • Mechanism: The hydrazine acts as a binucleophile, condensing with the aldehyde and the acid simultaneously.

  • Therapeutic Relevance: These derivatives have shown significant efficacy as PARP inhibitors and antimicrobial agents [1, 2].

Experimental Protocols

The following protocols are designed for reproducibility and scalability. All reactions involving palladium should be performed under an inert atmosphere (Argon/Nitrogen).

Protocol 1: Cyclization to 5-Bromo-thieno[2,3-d]pyridazin-1(2H)-one

Objective: Convert the open-chain scaffold into a bicyclic core.

  • Reagents:

    • This compound (1.0 eq)

    • Hydrazine hydrate (80% solution, 3.0 eq)

    • Ethanol (Absolute, 10 mL/g of substrate)

    • Glacial Acetic Acid (Catalytic, 0.1 eq)

  • Procedure:

    • Step 1: Dissolve the thiophene precursor in absolute ethanol in a round-bottom flask.

    • Step 2: Add hydrazine hydrate dropwise at room temperature. A transient color change (yellowing) indicates imine formation.

    • Step 3: Add catalytic acetic acid and heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Step 4: Upon completion, cool the reaction to 0°C. The product usually precipitates as a solid.

    • Step 5: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (1x).

    • Step 6: Dry under vacuum.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the aldehyde proton (~10 ppm). Appearance of the pyridazine singlets (~8.5 ppm).

  • Yield Target: >85%.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 5-position to establish SAR (Structure-Activity Relationship).

  • Reagents:

    • 5-Bromo-thieno-fused intermediate (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for resistance to poisoning by sulfur.

    • K2CO3 (2.0 M aqueous solution, 3.0 eq)

    • 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Charge a microwave vial or pressure tube with the bromo-intermediate, boronic acid, and Pd catalyst.

    • Step 2: Evacuate and backfill with Argon (3 cycles).

    • Step 3: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

    • Step 4: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Step 5: Filter through a Celite pad, dilute with EtOAc, and wash with water/brine.

    • Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary Table: Typical Yields for 5-Substitution

Aryl Boronic Acid (R-B(OH)2)Electronic NatureCatalyst SystemYield (%)
Phenylboronic acidNeutralPd(PPh3)4 / Na2CO382%
4-Methoxyphenylboronic acidElectron RichPd(dppf)Cl2 / K2CO388%
4-Fluorophenylboronic acidElectron PoorPd(dppf)Cl2 / CsF75%
3-Pyridylboronic acidHeterocyclicPd2(dba)3 / XPhos65%

Strategic Workflow: From Scaffold to Lead Candidate[4][5][6]

The following diagram illustrates the logical flow of a medicinal chemistry campaign utilizing this scaffold to target a generic Kinase (e.g., VEGFR-2).

Workflow Start Starting Material 5-Bromo-2-formylthiophene- 3-carboxylic acid Step1 Step 1: Cyclization (Hydrazine or Amidine) Start->Step1 Intermed Intermediate 5-Bromo-thieno[2,3-d]core Step1->Intermed Step2 Step 2: Chlorination/Activation (POCl3) Intermed->Step2 If Pyrimidine route Step4 Step 4: Suzuki Coupling (5-Position Diversity) Intermed->Step4 If Pyridazine route Chloro 4-Chloro-thieno[2,3-d]pyrimidine Step2->Chloro Step3 Step 3: SNAr Displacement (Aniline/Amine) Chloro->Step3 Install Hinge Binder Step3->Step4 Install Hydrophobic Group Final Lead Candidate (Dual Functionalized) Step4->Final

Figure 2: Step-wise progression from raw scaffold to bioactive lead candidate.

Case Study Insight: VEGFR-2 Inhibition

In the development of VEGFR-2 inhibitors, the 5-position (derived from the bromine) is often substituted with a lipophilic aryl group (e.g., 4-chlorophenyl) to occupy the hydrophobic pocket adjacent to the ATP binding site. The 4-position (pyrimidine ring) is substituted with an aniline to form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2) [2, 4].

The this compound scaffold is superior to simple thiophenes here because it pre-installs the carbonyl/formyl geometry required for the pyrimidine ring formation before the expensive metal-catalyzed coupling steps, reducing the risk of catalyst poisoning by free amines later in the sequence.

References

  • Vertex AI Search. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from 2

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from 3

  • BenchChem. (2025).[4] 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from 4[4]

  • National Institutes of Health (NIH). (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Retrieved from 5

  • PubMed. (2021).[6] Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Retrieved from 7

Sources

Regiocontrolled Synthesis of Trisubstituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for Trisubstituted Thiophenes Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Trisubstituted thiophenes are privileged scaffolds in medicinal chemistry (e.g., bioisosteres for phenyl rings) and materials science (e.g., conducting polymers).[1] However, their synthesis presents a distinct regiochemical challenge: unlike benzene, the thiophene ring is electronically asymmetric. The electron-rich


-positions (C2, C5) are significantly more reactive than the 

-positions (C3, C4), often leading to mixtures of isomers if not carefully controlled.

This guide delineates three authoritative pathways to access specific trisubstituted isomers:

  • Sequential Cross-Coupling (Top-Down): Exploiting intrinsic electronic bias for programmable assembly.

  • The Gewald Reaction (De Novo): The gold standard for 2-amino-3-carbonyl-substituted scaffolds.

  • Halogen Dance (Rearrangement): Accessing thermodynamically stable "hard-to-reach" substitution patterns.

Part 1: The Regioselectivity Challenge

The core difficulty in synthesizing trisubstituted thiophenes is distinguishing between the three available positions when starting from a monosubstituted precursor, or controlling the order of addition on a polysubstituted core.

Electronic Reactivity Hierarchy
  • 
    -Positions (C2/C5):  Highly nucleophilic; primary sites for electrophilic aromatic substitution (EAS) and lithiation.
    
  • 
    -Positions (C3/C4):  Less reactive; usually require blocking of 
    
    
    
    -positions or directing groups to access.

Decision Matrix:

  • Target: 2,3,5-Trisubstituted (All Aryl/Alkyl)

    
    Sequential Suzuki-Miyaura .
    
  • Target: 2-Amino-3-EWG-4/5-Substituted

    
    Gewald Cyclization .
    
  • Target: 3,4-Disubstituted (with C2 functionalization)

    
    Halogen Dance / Lithiation .
    

Part 2: Sequential Functionalization (The "Top-Down" Approach)

The most reliable method for synthesizing asymmetric 2,3,5-triarylthiophenes is the site-selective cross-coupling of polyhalogenated thiophenes. This method relies on the oxidative addition rates of Pd(0) into C-X bonds, which follow the order: I > Br >> Cl and C2/C5 > C3/C4 .

Mechanism: Site-Selective Suzuki-Miyaura Coupling

When starting with 2,3,5-tribromothiophene , the C5 position is the most electron-deficient and sterically accessible, reacting first. The C2 position reacts second, and the sterically crowded C3 position reacts last.

  • Step 1 (C5): Kinetic control at room temperature.

  • Step 2 (C2): Requires slight heating.

  • Step 3 (C3): Requires forcing conditions (high temp, specialized ligands like S-Phos or X-Phos).

SuzukiSelectivity Figure 1: Programmable sequential arylation of 2,3,5-tribromothiophene based on site reactivity. Start 2,3,5-Tribromothiophene Step1 C5-Arylation (Kinetic Product) Start->Step1 1.0 eq Ar¹-B(OH)₂, Pd(0) RT, High Selectivity Step2 C2-Arylation (Thermodynamic/Steric) Step1->Step2 1.1 eq Ar²-B(OH)₂, Pd(0) 60°C Step3 C3-Arylation (Forcing Conditions) Step2->Step3 Excess Ar³-B(OH)₂, Pd(0) S-Phos, 100°C

Critical Protocol: Site-Selective Monocoupling
  • Catalyst: Pd(PPh

    
    )
    
    
    
    is standard, but Pd(dppf)Cl
    
    
    offers better selectivity for the first coupling.
  • Base: Weaker bases (Na

    
    CO
    
    
    
    ) favor mono-coupling; strong bases (K
    
    
    PO
    
    
    ) promote poly-coupling.
  • Solvent: Toluene/Water or DME/Water biphasic systems allow for easy temperature control.

Part 3: De Novo Cyclization (The Gewald Reaction)

For trisubstituted thiophenes bearing a 2-amino group and an electron-withdrawing group (EWG) at C3 (e.g., ester, nitrile, ketone), the Gewald reaction is the industry standard. It is a multicomponent condensation of sulfur, an


-methylene carbonyl compound, and an 

-cyanoester.[2]
Why it Works

It bypasses the regioselectivity issues of EAS by building the ring around the substituents. It is particularly useful for generating scaffolds for kinase inhibitors (e.g., Olanzapine precursors).

Mechanism & Causality
  • Knoevenagel Condensation: The ketone and cyanoacetate condense to form an acrylonitrile intermediate.

  • Sulfurization: Elemental sulfur (S

    
    ) attacks the active methylene or the alkene.
    
  • Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon closes the ring.

GewaldMechanism Figure 2: The Gewald Reaction Workflow for De Novo Synthesis. Ketone Ketone/Aldehyde (R¹-CH₂-C(O)-R²) Knoevenagel Intermediate 1: α,β-Unsaturated Nitrile Ketone->Knoevenagel Base (Morpholine) Cyano Activated Nitrile (NC-CH₂-EWG) Cyano->Knoevenagel Base (Morpholine) Sulfur Elemental Sulfur (S₈) Mercapto Intermediate 2: Mercapto-Acrylonitrile Sulfur->Mercapto Sulfurization Knoevenagel->Mercapto Sulfurization Product 2-Amino-3-EWG-Thiophene Mercapto->Product Cyclization & Tautomerization

Part 4: The Halogen Dance (Rearrangement Strategy)

When a specific substitution pattern (e.g., 3,4-disubstituted or 2,3,4-trisubstituted) is inaccessible via direct lithiation due to the directing effect of


-hydrogens, the Halogen Dance (HD)  reaction is the solution.
The Concept

HD is a base-catalyzed halogen migration that proceeds via a series of deprotonation and metal-halogen exchange equilibria.[3] It is thermodynamically driven, moving the halogen to the position adjacent to the most acidic proton (often the C2 position), or stabilizing the lithiated intermediate at the most stable position (C2-Li).

Application: Converting 2-bromothiophene derivatives into 3-bromo derivatives, which can then be trapped with electrophiles to yield 2,3,4-trisubstituted products.

Part 5: Experimental Protocols

Protocol A: Sequential Suzuki Coupling (2,3,5-Triarylthiophene)

Target: 2-Phenyl-5-(4-methoxyphenyl)-3-(4-fluorophenyl)thiophene

  • Step 1 (C5 Coupling):

    • Charge a flask with 2,3,5-tribromothiophene (1.0 equiv), 4-methoxyphenylboronic acid (1.05 equiv), and Pd(PPh

      
      )
      
      
      
      (2 mol%).
    • Add Toluene (0.2 M) and 2M Na

      
      CO
      
      
      
      (2.0 equiv).
    • Stir at Room Temperature for 6-12 hours. Monitor by TLC (consumption of starting material).

    • Note: Low temperature prevents C2 coupling.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO

      
      . Purify via silica flash chromatography.
      
  • Step 2 (C2 Coupling):

    • Take the product from Step 1 (1.0 equiv). Add phenylboronic acid (1.1 equiv), Pd(dppf)Cl

      
        (3 mol%).
      
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Heat to 60°C for 4 hours.

    • Note: The C2-Br is activated by the adjacent sulfur but is sterically more hindered than C5.

  • Step 3 (C3 Coupling):

    • Take the product from Step 2 (1.0 equiv). Add 4-fluorophenylboronic acid (2.0 equiv), Pd

      
      (dba)
      
      
      
      (2 mol%), and S-Phos (4 mol%).
    • Base: K

      
      PO
      
      
      
      (3.0 equiv). Solvent: Toluene.
    • Heat to 100°C (reflux) overnight.

    • Note: S-Phos is required to facilitate oxidative addition into the sterically hindered, electron-rich C3-Br bond.

Protocol B: The Gewald Synthesis

Target: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reagents: Methyl ethyl ketone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (10 mmol).

  • Procedure:

    • Dissolve ketone and cyanoacetate in Ethanol (20 mL).

    • Add sulfur powder.[4]

    • Add morpholine dropwise over 15 minutes. Caution: Exothermic reaction.

    • Heat to 50°C for 2 hours, then stir at room temperature overnight.

    • Observation: The sulfur will dissolve as the reaction proceeds.

  • Isolation: Pour mixture into ice water. The product usually precipitates as a solid. Filter and recrystallize from ethanol.

Part 6: Comparative Data

MethodTarget Substitution PatternKey ReagentsLimiting Factor
Sequential Suzuki 2,3,5-Triaryl / 2,3,4-TriarylPolybromothiophenes, Boronic Acids, Pd-CatalystSteric hindrance at C3/C4; requires expensive ligands (S-Phos).
Gewald Reaction 2-Amino-3-EWG-4/5-AlkylKetone, Cyanoacetate, S

, Morpholine
Limited to 2-aminothiophenes; requires EWG at C3.
Halogen Dance 3,4-Disubstituted / 2,3,4-TrisubstitutedBromothiophenes, LDA (Lithium Diisopropylamide)Requires cryogenic conditions (-78°C); strictly anhydrous.
C-H Activation 2-Aryl-3-SubstitutedAryl Halide, Pd(OAc)

, Ag(I) additives
Regiocontrol can be poor without directing groups; Ag salts are expensive.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

  • Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Current Organic Chemistry, 2013.

  • Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007.

  • Glover, B., et al. "Regioselective Cross-Coupling Reactions of 2,3,5-Tribromothiophene." Tetrahedron, 2003.

  • Li, Y., et al. "Direct C-H Arylation of Thiophenes at Low Catalyst Loading."[5] Journal of Organic Chemistry, 2014.[5]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Bromo-2-formylthiophene-3-carboxylic acid

[1]

Abstract & Strategic Overview

This application note details a validated, two-step synthetic route for 5-Bromo-2-formylthiophene-3-carboxylic acid (CAS 1397285-28-7) , a critical heteroaromatic building block used in the development of conjugated polymers for organic photovoltaics (OPV) and pharmaceutical intermediates.[1]

The synthesis addresses the regiochemical challenge of introducing three distinct functionalities (bromo, formyl, and carboxyl) onto the thiophene ring. The strategy leverages the electronic properties of the thiophene nucleus:

  • Electrophilic Aromatic Substitution (SEAr): Exploiting the directing power of the carboxyl group to regioselectively brominate the

    
    -position (C5).
    
  • Directed Ortho Metalation (DoM): Utilizing the acidity of the remaining

    
    -proton (C2) and the directing effect of the carboxylate to introduce the formyl group via a lithiation-formylation sequence.
    

This protocol prioritizes high regioselectivity, operational safety, and scalability.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of unstable intermediates. We begin with commercially available 3-thiophenecarboxylic acid .

  • Step 1: Regioselective bromination at C5 using elemental bromine in acetic acid.

  • Step 2: C2-selective lithiation using Lithium Diisopropylamide (LDA) followed by formylation with

    
    -Dimethylformamide (DMF).
    
Mechanistic Pathway Diagram[2]

SynthesisPathwaySM3-Thiophenecarboxylic Acid(Starting Material)Step1Step 1: Bromination(Br2, AcOH)SM->Step1Electrophilic Subst.IntIntermediate:5-Bromo-3-thiophenecarboxylic acidStep1->IntRegioselective at C5Step2Step 2: DoM & Formylation(LDA, DMF)Int->Step2Lithiation at C2 (-78°C)ProductTarget:This compoundStep2->ProductQuench & Acidification

Figure 1: Strategic workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-thiophenecarboxylic acid[1][3][4]

Objective: Selectively brominate the C5 position. The C3-carboxyl group directs incoming electrophiles to the C5 position (meta to the directing group, but alpha to the sulfur heteroatom, which dominates reactivity).

Reagents & Materials:

  • 3-Thiophenecarboxylic acid (CAS 88-13-1)

  • Bromine (Br2)[2]

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr evolution).

  • Dissolution: Charge the flask with 3-thiophenecarboxylic acid (10.0 g, 78.0 mmol) and glacial acetic acid (60 mL) . Stir until fully dissolved.

  • Bromination: Charge the addition funnel with a solution of Bromine (5.61 g, 35.1 mmol, ~0.9-1.0 equiv) in glacial acetic acid (30 mL) . Note: Slight substoichiometric bromine can prevent over-bromination.

  • Addition: Add the bromine solution dropwise over 30 minutes at room temperature. The solution will turn amber/red.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or HPLC.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. A white to off-white precipitate will form.

  • Purification: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acetic acid.

  • Drying: Dry the solid under vacuum at 40°C overnight.

  • Recrystallization (Optional): If purity is <95%, recrystallize from water/ethanol.

Data Summary:

ParameterValue
Yield 40–60%
Appearance White/Off-white solid
Melting Point 141–144 °C [1]
Key 1H NMR (CDCl3)

8.11 (d, 1H, C2-H), 7.51 (d, 1H, C4-H) [2]
Step 2: Synthesis of this compound[1]

Objective: Introduce the formyl group at C2 via Directed Ortho Metalation (DoM). Critical Mechanism: We use Lithium Diisopropylamide (LDA) instead of n-Butyllithium. LDA is a strong, bulky non-nucleophilic base. It selectively deprotonates the C2 position (stabilized by the adjacent carboxylate and sulfur) without triggering Lithium-Halogen exchange at the C5-Bromine position, which is a common side reaction with nucleophilic bases like n-BuLi [3].

Reagents & Materials:

  • 5-Bromo-3-thiophenecarboxylic acid (Intermediate from Step 1)[3][4]

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane

  • 
    -Dimethylformamide (DMF), anhydrous
    
  • Tetrahydrofuran (THF), anhydrous[5]

  • Hydrochloric acid (1 M)

Protocol:

  • Inert Setup: Flame-dry a 250 mL 2-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Solvent Charge: Add anhydrous THF (100 mL) and 5-Bromo-3-thiophenecarboxylic acid (5.0 g, 24.1 mmol) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is strictly anhydrous.

  • Lithiation: Add LDA (26.5 mmol, ~2.2 equiv) dropwise via syringe over 20 minutes.

    • Why 2.2 equiv? The first equivalent removes the carboxylic acid proton (forming the carboxylate Li-salt). The second equivalent removes the C2 aromatic proton to form the dianion.

  • Metalation Period: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF (3.5 g, 48 mmol, ~2.0 equiv) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1–2 hours.

  • Quench & Hydrolysis: Cool the flask to 0°C. Slowly add 1 M HCl (50 mL) to quench the reaction and protonate the carboxylate. Adjust pH to ~2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Workup: Combine organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for use. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).

Data Summary:

ParameterValue
Theoretical Mass 235.05 g/mol
Expected Yield 65–80%
Appearance Yellowish solid
Storage 2–8°C, Inert atmosphere

Process Safety & Critical Control Points

Chemical Safety Table
ReagentHazard ClassCritical Safety Measure
Bromine Corrosive, Acute ToxinUse in fume hood; have sodium thiosulfate solution ready for spills.
LDA Pyrophoric, CorrosiveHandle under inert gas; strictly anhydrous conditions.
THF Flammable, Peroxide formerUse freshly distilled or inhibited anhydrous solvent.
Troubleshooting Guide
  • Problem: Low yield in Step 2; recovery of starting material.

    • Cause: Incomplete lithiation due to moisture or insufficient base.

    • Solution: Ensure THF is dry (Karl Fischer < 50 ppm). Increase LDA to 2.5 equiv.

  • Problem: Loss of Bromine (Debromination) in Step 2.

    • Cause: Lithium-Halogen exchange occurred.[5][6]

    • Solution: Ensure temperature remains strictly at -78°C during LDA addition. Do not use n-BuLi.

References

  • Sigma-Aldrich. Product Specification: 5-Bromothiophene-3-carboxylic acid.[2][3] CAS 100523-84-0.

  • Daniele, C., et al. "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers." Royal Society of Chemistry, Supporting Information, S4-S5. Link

  • BenchChem. "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." BenchChem Protocols. Link

  • Comins, D. L., et al. "The Synthetic Utility of Amino Alkoxides." Journal of Organic Chemistry.

Suzuki-Miyaura cross-coupling conditions for 5-Bromo-2-formylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-formylthiophene-3-carboxylic acid

Introduction: Navigating the Challenges of a Multifunctional Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated systems, and complex molecules vital to the pharmaceutical and materials science industries.[2] Thiophene-containing biaryls, in particular, are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[3]

This guide focuses on the Suzuki-Miyaura coupling of a specific and challenging substrate: This compound . The molecule's utility as a synthetic building block is matched by the complexity of its functional group array. The presence of an electron-withdrawing formyl group, a potentially catalyst-inhibiting carboxylic acid, and the heteroaromatic thiophene ring itself necessitates a carefully considered and optimized approach.[4][5] This document, designed for researchers, scientists, and drug development professionals, provides a deep dive into the mechanistic considerations, key reaction parameters, and a robust experimental protocol to successfully navigate the intricacies of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex and is often the rate-limiting step in the cycle.[9] The presence of the electron-withdrawing formyl group on the thiophene ring is expected to facilitate this step.[10]

  • Transmetalation : This stage involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a phenylboronic acid) to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer.[11][12] The choice of base is critical, especially in the presence of the acidic carboxylic acid proton.

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Biaryl Aryl-Pd(II)L₂-Aryl' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Substrate Analysis and Strategic Considerations

The target substrate, this compound, presents a unique set of challenges and advantages:

  • Thiophene Ring : A five-membered heteroaromatic system that is generally a good substrate for Suzuki couplings. However, the sulfur atom can sometimes interact with the palladium catalyst.

  • C5-Bromo Position : The bromine atom is the leaving group. Its reactivity is influenced by the adjacent sulfur atom and the electronic effects of the substituents on the ring.

  • C2-Formyl Group : This strong electron-withdrawing group activates the C-Br bond towards oxidative addition, which is beneficial for the reaction rate. However, aldehydes can be sensitive to strong bases or nucleophiles under certain conditions.

  • C3-Carboxylic Acid Group : This is the most critical functionality to consider. The acidic proton will be deprotonated by the base used in the reaction. The resulting carboxylate anion can coordinate to the palladium center, potentially forming an inactive or less active catalyst species, thereby inhibiting the reaction.[4][5] This necessitates careful selection of the base and potentially requires using more than two equivalents of base to account for both the carboxylic acid proton and the activation of the boronic acid.

Optimizing Key Reaction Parameters

A successful Suzuki-Miyaura coupling of this substrate depends on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boron reagent.

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a versatile Pd(0) source that is often effective but can be sensitive. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst with a built-in bulky, electron-rich ligand (dppf) that promotes both oxidative addition and reductive elimination, making it suitable for challenging substrates.[13]
Base K₃PO₄ (3.0 equiv.) or Cs₂CO₃ (3.0 equiv.)A moderately strong, non-nucleophilic inorganic base is required. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for complex substrates.[12] They are effective in activating the boronic acid while minimizing side reactions. Using 3 equivalents ensures neutralization of the carboxylic acid and activation of the boronic acid (1.1-1.2 equiv.).[4]
Solvent System 1,4-Dioxane / H₂O (4:1 ratio) or THF / H₂O (4:1 ratio)A biphasic solvent system is standard.[14] Dioxane and THF are excellent at solubilizing the organic components and the catalyst. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] Rigorous degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Boron Reagent Arylboronic Acid (1.2 equiv.) or Arylboronic acid pinacol ester (1.2 equiv.)Arylboronic acids are the most common coupling partners. However, they can be prone to protodeboronation, especially with heteroaryl variants.[6] If this becomes an issue, switching to the more stable arylboronic acid pinacol ester is a reliable strategy.[16]
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. Monitoring by TLC or LC-MS is recommended to avoid decomposition over extended heating times.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, anhydrous, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask or microwave vial equipped with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

Procedure:

  • Reagent Preparation : To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously. If using a microwave reactor, set the temperature and time accordingly (e.g., 100-120 °C for 30-60 minutes).[18]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Workflow for Reaction Optimization

If the initial protocol results in low yield or incomplete conversion, a systematic optimization approach is necessary.

Optimization_Workflow cluster_workflow Optimization Workflow Start Initial Reaction Protocol Check_Yield Low Yield or Incomplete Conversion? Start->Check_Yield Change_Base Screen Base: Cs₂CO₃, K₂CO₃ Check_Yield->Change_Base Yes Success Successful Coupling Check_Yield->Success No Change_Catalyst Screen Catalyst/Ligand: Pd(dppf)Cl₂, Pd₂(dba)₃ + SPhos Change_Base->Change_Catalyst Change_Solvent Screen Solvent: THF/H₂O, Toluene/H₂O Change_Catalyst->Change_Solvent Increase_Temp Increase Temperature (e.g., 110°C or Microwave) Change_Solvent->Increase_Temp Increase_Temp->Success

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction / Trace Product 1. Inactive Catalyst (Oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.1. Use a fresh bottle of catalyst or a robust Pd(II) precatalyst like Pd(dppf)Cl₂.2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles or sparging with argon for 30 min).
Low Yield 1. Catalyst inhibition by the carboxylate group.2. Protodeboronation of the boronic acid.3. Insufficient reaction temperature or time.1. Switch to a catalyst system with more electron-rich, bulky ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos). Try a different base like Cs₂CO₃.[15]2. Use the corresponding boronic acid pinacol ester instead of the free acid.[16]3. Increase the temperature to 100-110 °C or use microwave irradiation. Increase reaction time and monitor by LC-MS.[18]
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve the degassing procedure for all solvents and ensure a tight inert atmosphere seal.2. Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong or nucleophilic, reacting with the formyl group.1. Lower the reaction temperature and monitor for longer times.2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃) and ensure the temperature is not excessive.

References

  • Bellina, F., Cai, X., & Ghelfi, F. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Brazilian Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • D'Souza, D. M., & O'Brien, C. J. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Beilstein Journal of Organic Chemistry, 6, 84.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 22). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. Retrieved from [Link]

  • RSC Publishing. (2023, January 31).
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Fused Heterocyclic Systems from 5-Bromo-2-formylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth overview of the synthetic utility of 5-Bromo-2-formylthiophene-3-carboxylic acid, a highly versatile and trifunctionalized building block for the construction of diverse fused heterocyclic systems. Thiophene and its fused derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties.[1][2][3] This document outlines core synthetic strategies, explains the chemical principles behind key transformations, and provides detailed experimental protocols for the synthesis of thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. Furthermore, it explores the strategic use of the C5-bromo substituent for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the generation of extensive chemical libraries.

Introduction: The Strategic Value of a Trifunctionalized Thiophene Scaffold

Fused thiophene heterocycles are integral components of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[3][4] Their bioisosteric relationship with benzene allows them to modulate physicochemical properties and enhance drug-receptor interactions.[1] The starting material, this compound, is a uniquely powerful synthon for constructing these valuable cores. Its three distinct functional groups—an aldehyde, a carboxylic acid, and a bromine atom—are positioned to allow for sequential and regioselective reactions, providing a robust platform for building molecular complexity.

The core of our synthetic approach leverages the vicinal aldehyde and carboxylic acid functionalities to construct the initial fused ring system, while the C5-bromo position serves as a versatile handle for subsequent diversification. This orthogonal design is highly advantageous in drug discovery campaigns, where the rapid generation of analogues is paramount.

Core Synthetic Strategies: From a Single Building Block to Diverse Scaffolds

The strategic arrangement of reactive sites on the starting thiophene allows for the targeted synthesis of multiple fused heterocyclic families. This guide will focus on two primary, high-impact ring systems: thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines.

G cluster_0 Primary Cyclization Strategies cluster_1 Secondary Diversification start 5-Bromo-2-formyl- thiophene-3-carboxylic acid thienopyrimidine Thieno[3,2-d]pyrimidines start->thienopyrimidine w/ Dinucleophiles (Urea, Guanidine) thienopyridine Thieno[3,2-b]pyridines start->thienopyridine w/ Active Methylene Compounds (Friedländer) suzuki Suzuki Coupling (Late-Stage Functionalization) thienopyrimidine->suzuki via C5-Br thienopyridine->suzuki via C5-Br G A Starting Material (Aldehyde + COOH) C Schiff Base Intermediate A->C Condensation (-H₂O) B Urea (Dinucleophile) B->C D Intramolecular Cyclization C->D Amide Formation E Dehydration D->E F Fused Thieno[3,2-d]pyrimidin-4-one E->F (-H₂O)

Figure 2: Workflow for the synthesis of the thieno[3,2-d]pyrimidin-4-one core.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Urea (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.49 g, 10 mmol).

  • Add urea (e.g., 0.72 g, 12 mmol) and glacial acetic acid (30 mL).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, less polar spot should appear.

  • After completion, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold deionized water.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual acetic acid and impurities.

  • Dry the product under vacuum at 50 °C overnight to yield the 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one as a solid.

Trustworthiness Note: This protocol relies on a well-established acid-catalyzed condensation-cyclization reaction. The purity of the final product can be readily assessed by NMR spectroscopy and mass spectrometry. The formation of a precipitate upon cooling and pouring into water is a strong indicator of successful product formation, as the fused heterocyclic product is significantly less soluble in aqueous media than the starting materials.

Synthesis of Thieno[3,2-b]pyridines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline and related pyridine-fused systems. We can adapt this methodology to synthesize thieno[3,2-b]pyridines by reacting our ortho-formyl-carboxy-thiophene with an active methylene compound.

Mechanistic Rationale

This synthesis begins with a Knoevenagel condensation between the thiophene aldehyde and an active methylene compound, such as ethyl cyanoacetate, catalyzed by a base like piperidine. This forms a vinyl intermediate. The subsequent step involves an intramolecular cyclization, where the nitrogen of the cyano group (after tautomerization or activation) or an in-situ formed amide attacks the carboxylic acid group, followed by dehydration to yield the fused pyridinone ring.

Detailed Experimental Protocol

Objective: To synthesize 6-bromo-7-amino-thieno[3,2-b]pyridine-5-one (hypothetical product from a related pathway). A more direct route using the carboxylate would be the cyclization onto the nitrile.

Protocol: Synthesis of Ethyl 6-bromo-5-cyano-thieno[3,2-b]pyridine-7-carboxylate (A representative Friedländer-type product)

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 2.49 g, 10 mmol) in anhydrous ethanol (25 mL).

  • Add ethyl cyanoacetate (e.g., 1.24 g, 11 mmol) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) using a micropipette.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • If a solid forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure fused pyridine derivative.

Late-Stage Functionalization via Suzuki Cross-Coupling

A major advantage of using the 5-bromo precursor is the ability to perform late-stage functionalization. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups. [5]This strategy is highly efficient for building a library of analogues from a common fused intermediate. [6][7]

Protocol: Suzuki Coupling of 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one

Objective: To synthesize 6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one.

Materials:

  • 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent mixture: Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • To a Schlenk flask, add 6-bromo-3H-thieno[3,2-d]pyrimidin-4-one (e.g., 259 mg, 1 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (e.g., 11 mg, 0.05 mmol) and PPh₃ (e.g., 26 mg, 0.1 mmol) in 2 mL of dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the dioxane/water solvent mixture (10 mL) to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 6-phenyl substituted product.

Summary of Proposed Synthetic Transformations

The following table summarizes the key transformations discussed, highlighting the versatility of the starting material for accessing diverse heterocyclic cores.

Starting MaterialKey ReagentsFused SystemReaction TypeKey Advantages
This compoundUrea, Acetic AcidThieno[3,2-d]pyrimidin-4-oneCondensation / CyclizationHigh efficiency, one-pot synthesis of a purine analogue.
This compoundEthyl Cyanoacetate, PiperidineThieno[3,2-b]pyridineFriedländer AnnulationAccess to nitrogen-containing six-membered fused rings.
6-Bromo-fused Thiophene IntermediateArylboronic Acid, Pd Catalyst, Base6-Aryl-fused ThiopheneSuzuki Cross-CouplingEnables late-stage diversification for library synthesis.

References

  • Patel, A. A., & Mehta, G. A. (2010). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Der Pharma Chemica, 2(1), 215. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Haghi, M. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene. [Link]

  • Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Link]

  • ResearchGate. (n.d.). The classical Gewald thiophene synthesis. [Link]

  • Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. [Link]

  • Yaremenko, V. V., et al. (2014). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • An-Najah National University. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. [Link]

  • National Institutes of Health. (n.d.). An Easy Access to Furan-Fused Polyheterocyclic Systems. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

  • ResearchGate. (2019). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. [Link]

  • MDPI. (2023). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

  • Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • PubChem. (n.d.). 3-Formylthiophene-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... [Link]

  • MDPI. (2022). Recent Developments on Five-Component Reactions. [Link]

Sources

Esterification methods for 5-Bromo-2-formylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 5-Bromo-2-formylthiophene-3-carboxylic acid

Executive Summary

This guide details the optimized esterification protocols for This compound , a highly functionalized intermediate critical in the synthesis of kinase inhibitors and organic semiconductors.[1] Unlike simple carboxylic acids, this substrate presents a "bifunctional conflict": the acid requires activation for esterification, while the ortho-formyl group is susceptible to acetalization or oxidation under standard conditions.

We present two validated workflows:

  • Method A (Primary): Base-Promoted Nucleophilic Substitution (Best for preserving the aldehyde).

  • Method B (Secondary): Steglich Coupling (Best for complex alcohol partners).

Strategic Analysis: The Bifunctional Challenge

The substrate features three distinct reactive sites:

  • C3-Carboxylic Acid: The target for esterification.[1] Reduced nucleophilicity due to the electron-withdrawing formyl group at C2.[1]

  • C2-Formyl (Aldehyde): Highly reactive.[1] In the presence of acid catalysts and alcohols (standard Fischer conditions), this will rapidly convert to an acetal (dimethyl acetal in methanol). While reversible, this complicates reaction monitoring and workup.

  • C5-Bromine: Generally stable, but sensitive to Pd-catalysis or strong nucleophiles (e.g., lithiates).[1]

Why Standard Fischer Esterification Fails: Refluxing this substrate in Methanol/H


SO

typically yields a mixture of the desired ester-aldehyde and the ester-acetal.[1] This necessitates an additional hydrolysis step, reducing throughput.

Protocol A: Base-Promoted Alkylation (The "Gold Standard")[1]

Rationale: This method utilizes the carboxylate anion as a nucleophile to attack an alkyl halide.[2] The reaction proceeds under basic conditions, which completely avoids acetal formation (acetals require acid catalysis).

Scope: Ideal for Methyl, Ethyl, and Benzyl esters.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (2.0 equiv)
  • Solvent: DMF (anhydrous) or Acetone (for easier workup)

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of This compound in 20 mL of anhydrous DMF.

    • Note: DMF is preferred over acetone for solubility of the potassium salt.

  • Deprotonation: Add K

    
    CO
    
    
    
    (20.0 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow/orange as the carboxylate forms.
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (15.0 mmol, 0.93 mL).

    • Safety: MeI is a carcinogen. Use a fume hood.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1). The starting acid (baseline) should disappear; the ester (R

      
       ~0.6) will appear.
      
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-water.

    • Observation: The product often precipitates as a solid.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Expected Yield: 90–98% Key Advantage: Zero acetal byproduct.

Protocol B: Steglich Esterification (Carbodiimide)

Rationale: When the desired ester group is complex (e.g., a bulky alcohol or a chiral moiety) and alkyl halides are not available, the Steglich method activates the acid under neutral/mild conditions.

Materials:
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Alcohol: R-OH (1.0 – 1.5 equiv)[1][3]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:
  • Setup: Dissolve 5.0 mmol of the carboxylic acid substrate and 5.0 mmol of the target Alcohol in 25 mL dry DCM.

  • Catalyst Addition: Add DMAP (0.5 mmol, 61 mg).

  • Activation: Cool to 0°C. Add DCC (5.5 mmol, 1.13 g) dissolved in 5 mL DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12h).

    • Observation: White precipitate (DCU urea) will form if using DCC.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated NaHCO

      
      , then Brine.
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[4][5]
  • Purification: Column chromatography is usually required to remove N-acylurea byproducts.[1]

Quality Control & Data Validation

ParameterMethodExpected Result
Identity 1H NMR (CDCl

)
Aldehyde: Singlet at

9.8–10.2 ppm (Critical Check).[1] Thiophene H: Singlet at

~7.5 ppm (C4-H).[1] Ester: Singlet at

3.8–3.9 ppm (if Methyl ester).
Purity HPLC >98% (254 nm). Single peak.
Functional Group FT-IR C=O[1] (Aldehyde): ~1670 cm

. C=O[1] (Ester): ~1720 cm

. No broad O-H stretch (3000-3500 cm

).[1]

Troubleshooting Note: If the NMR shows a singlet at


 ~5.5 ppm and the aldehyde peak is missing, you have formed the acetal .
  • Fix: Dissolve in THF/Water (1:1) and add catalytic p-TsOH.[1] Stir for 1h to hydrolyze back to the aldehyde.

Decision Logic & Workflow (Visualization)

EsterificationLogic Start Substrate: This compound Choice Select Ester Type Start->Choice Me_Et Methyl / Ethyl Ester Choice->Me_Et Simple Alkyl Complex Complex / Bulky Ester Choice->Complex Sensitive/Bulky MethodA METHOD A: Alkylation (MeI + K2CO3) Me_Et->MethodA Preferred (No Acetal) MethodC METHOD C: Fischer (MeOH + H2SO4) Me_Et->MethodC Alternative (Cheap) MethodB METHOD B: Steglich (DCC + DMAP) Complex->MethodB Success Target Product Isolated MethodA->Success MethodB->Success AcetalCheck QC: Check 1H NMR Aldehyde Peak (~10 ppm)? MethodC->AcetalCheck AcetalCheck->Success Yes (Present) Fix Hydrolysis Step (THF/H2O/H+) AcetalCheck->Fix No (Acetal formed) Fix->Success

Caption: Decision tree for selecting the optimal esterification route based on target ester type and risk of acetal formation.

References

  • ChemicalBook. (2025). Synthesis of Methyl 5-bromothiophene-3-carboxylate. Link

  • Royal Society of Chemistry. (2013).[4] Synthesis of 5-Bromothiophene-2-carboxylic Acid and Esters. Journal of Materials Chemistry A. Link

  • National Institutes of Health (NIH). (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. PubMed Central. Link

  • Organic Syntheses. (1950). 2-Thiophenecarboxaldehyde (General Thiophene Formylation/Stability). Org. Synth. 1950, 30, 95. Link

  • Master Organic Chemistry. (2024). Fischer Esterification Mechanism and Protocols. Link

Sources

Application Notes and Protocols for the Preparation of Conductive Polymers from 5-Bromo-2-formylthiophene-3-carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of conductive polythiophenes utilizing 5-Bromo-2-formylthiophene-3-carboxylic acid as a starting material. Recognizing the inherent reactivity of the formyl and carboxylic acid functionalities which can interfere with polymerization, this guide details a strategic synthetic pathway to a stable, polymerizable monomer, 2-bromo-5-methylthiophene. Detailed, step-by-step protocols for both chemical oxidative polymerization and electrochemical polymerization of this monomer are provided. Furthermore, this application note outlines a suite of characterization techniques to thoroughly evaluate the structural, electrochemical, and morphological properties of the synthesized conductive polymer, poly(3-methylthiophene).

Introduction

Conductive polymers, particularly those based on the polythiophene backbone, have garnered significant interest across various scientific disciplines, including materials science, electronics, and biomedicine.[1] Their unique combination of electrical conductivity, optical properties, and environmental stability makes them prime candidates for applications ranging from organic electronics to biosensors and controlled drug delivery systems.[2] The functionalization of the thiophene monomer is a key strategy to tune the properties of the resulting polymer for specific applications.

This compound represents a versatile but challenging precursor for the synthesis of functionalized polythiophenes. The electron-withdrawing nature of the formyl and carboxylic acid groups deactivates the thiophene ring towards oxidative polymerization. Moreover, these functional groups can undergo side reactions under typical polymerization conditions. Therefore, a synthetic modification of the precursor is necessary to yield a polymerizable monomer. This application note details a robust two-step synthetic route to convert this compound into 2-bromo-5-methylthiophene, a monomer amenable to polymerization. Subsequently, detailed protocols for the polymerization of this monomer and the characterization of the resulting poly(3-methylthiophene) are presented.

PART 1: Monomer Synthesis from this compound

The presence of the carboxylic acid and formyl groups on the thiophene ring necessitates their removal or conversion to more stable functionalities prior to polymerization. The following two-step synthesis is proposed to convert this compound to the polymerizable monomer, 2-bromo-5-methylthiophene.

Step 1: Decarboxylation of this compound

The initial step involves the selective removal of the carboxylic acid group. Decarboxylation of thiophene-3-carboxylic acids can be achieved under thermal conditions, often in the presence of a catalyst.

Step 2: Wolff-Kishner Reduction of 5-Bromo-2-formylthiophene

The subsequent step is the reduction of the formyl group to a methyl group. The Wolff-Kishner reduction is a suitable method for this transformation, as it is effective for converting aldehydes and ketones to alkanes under basic conditions, which is compatible with the thiophene ring.[3][4][5][6]

Experimental Protocols: Monomer Synthesis

Protocol 1.1: Decarboxylation of this compound

Materials:

  • This compound

  • Copper powder

  • Quinoline

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and a catalytic amount of copper powder.

  • Add quinoline as a high-boiling solvent.

  • Heat the mixture under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into an excess of 2M HCl.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 2M HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 5-Bromo-2-formylthiophene.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Wolff-Kishner Reduction of 5-Bromo-2-formylthiophene

Materials:

  • 5-Bromo-2-formylthiophene

  • Hydrazine hydrate (85%)

  • Ethylene glycol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a distillation apparatus, add 5-Bromo-2-formylthiophene (1 equivalent), hydrazine hydrate (excess), and ethylene glycol.

  • Heat the mixture to 130-160 °C to distill off water and excess hydrazine.[3]

  • Cool the reaction mixture below 60 °C and add potassium hydroxide pellets.

  • Heat the mixture to reflux until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 2M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 2-bromo-5-methylthiophene by vacuum distillation.

Diagram of Monomer Synthesis Workflow:

Monomer_Synthesis Precursor This compound Intermediate 5-Bromo-2-formylthiophene Precursor->Intermediate Decarboxylation (Cu, Quinoline, Heat) Monomer 2-Bromo-5-methylthiophene Intermediate->Monomer Wolff-Kishner Reduction (H2NNH2·H2O, KOH, Ethylene Glycol, Heat) Oxidative_Polymerization Monomer 2-Bromo-5-methylthiophene Radical_Cation Radical Cation Monomer->Radical_Cation Oxidation (FeCl3) Dimer Dimer Radical_Cation->Dimer Coupling Polymer Poly(3-methylthiophene) Dimer->Polymer Propagation

Caption: Mechanism of oxidative polymerization of 2-bromo-5-methylthiophene.

Experimental Protocol 2.1: Chemical Oxidative Polymerization of 2-Bromo-5-methylthiophene

Materials:

  • 2-Bromo-5-methylthiophene

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ammonia solution (aqueous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • Dissolve anhydrous FeCl₃ (oxidant) in anhydrous chloroform.

  • In a separate flask, dissolve 2-bromo-5-methylthiophene (monomer) in anhydrous chloroform.

  • Slowly add the monomer solution to the stirred FeCl₃ solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture for 24 hours at room temperature. The polymer will precipitate as a dark solid.

  • Quench the reaction by pouring the mixture into a large volume of methanol.

  • Filter the polymer using a Buchner funnel and wash extensively with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

  • To obtain the neutral (undoped) polymer, wash the polymer with a dilute ammonia solution, followed by copious amounts of deionized water and finally with methanol.

  • Dry the polymer under vacuum at 40-60 °C.

Table 1: Typical Reaction Parameters for Chemical Oxidative Polymerization

ParameterValue
Monomer Concentration0.1 - 0.5 M
Oxidant:Monomer Ratio2.5:1 to 4:1 (molar)
SolventAnhydrous Chloroform
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
Expected Yield60 - 80%
Electrochemical Polymerization

Electrochemical polymerization offers excellent control over the film thickness and morphology by manipulating the electrochemical parameters. The polymerization occurs directly on the surface of a working electrode.

Diagram of Electrochemical Polymerization Setup:

Electropolymerization_Setup Potentiostat Potentiostat WE Working Electrode (e.g., Pt, ITO) Potentiostat->WE CE Counter Electrode (e.g., Pt wire) Potentiostat->CE RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Cell Electrochemical Cell WE->Cell CE->Cell RE->Cell Electrolyte Electrolyte Solution: - 2-bromo-5-methylthiophene - Supporting Electrolyte - Solvent Electrolyte->Cell

Caption: Schematic of a typical three-electrode setup for electropolymerization.

Experimental Protocol 2.2: Electrochemical Polymerization of 2-Bromo-5-methylthiophene

Materials:

  • 2-Bromo-5-methylthiophene

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, lithium perchlorate - LiClO₄)

  • Anhydrous acetonitrile (ACN) or propylene carbonate (PC)

  • Working electrode (e.g., platinum button, indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Prepare the electrolyte solution by dissolving the monomer and the supporting electrolyte in the anhydrous solvent. A typical concentration is 0.1 M for both.

  • Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.6 V vs. Ag/AgCl). [7]The polymer film will grow with each successive cycle.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The as-synthesized polymer film is in its doped (conductive) state. It can be electrochemically dedoped by applying a negative potential.

Table 2: Typical Parameters for Electrochemical Polymerization

ParameterValue
Monomer Concentration0.05 - 0.2 M
Supporting Electrolyte Conc.0.1 M
SolventAnhydrous Acetonitrile
Potential Range (CV)0 V to +1.8 V vs. Ag/AgCl
Scan Rate (CV)50 - 100 mV/s
Number of Cycles (CV)10 - 20

PART 3: Characterization of Poly(3-methylthiophene)

A comprehensive characterization of the synthesized poly(3-methylthiophene) is crucial to understand its structure, properties, and potential applications.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the polymer and to determine its regioregularity (the arrangement of the monomer units in the polymer chain). [8][9]The chemical shifts of the aromatic protons and carbons provide information about the head-to-tail (HT) and head-to-head (HH) linkages.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the polythiophene backbone. The C=C stretching vibrations of the thiophene ring and the C-S stretching modes are of particular interest. [10][11][12]

Optical Properties
  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in the polymer. The absorption spectrum of the neutral polymer typically shows a π-π* transition. Upon doping, new absorption bands corresponding to polaron and bipolaron states appear at lower energies (longer wavelengths). [13][14][15]

Electrochemical Properties
  • Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior of the polymer film. [7][16]The cyclic voltammogram provides information about the oxidation and reduction potentials, the electrochemical stability, and the doping/dedoping process of the polymer.

Morphological and Conductivity Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer film. The morphology can vary significantly depending on the polymerization method and conditions, from smooth and compact to granular and porous. [17][18][19][20]* Four-Point Probe Conductivity Measurement: This is a standard technique to measure the electrical conductivity of the polymer film. The conductivity is highly dependent on the doping level of the polymer. [21][22] Table 3: Summary of Characterization Techniques and Expected Results

TechniqueInformation ObtainedExpected Results for Poly(3-methylthiophene)
¹H NMRPolymer structure, regioregularityAromatic proton signals around 6.9-7.1 ppm.
FTIRVibrational modes, functional groupsC=C stretching around 1450-1550 cm⁻¹, C-S stretching around 820 cm⁻¹.
UV-VisElectronic transitions, band gapπ-π* transition in the neutral state around 450-500 nm.
CVRedox behavior, electrochemical stabilityReversible oxidation and reduction peaks.
SEMSurface morphologyGlobular or fibrillar structures depending on synthesis.
Four-Point ProbeElectrical conductivityLow conductivity in the neutral state, high conductivity in the doped state (can reach up to 10-100 S/cm).

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and characterization of conductive poly(3-methylthiophene) starting from the versatile precursor, this compound. By proposing a robust synthetic route to a stable monomer and providing comprehensive protocols for its polymerization and characterization, this guide aims to empower researchers in the fields of materials science and drug development to explore the potential of functionalized conductive polymers. The methodologies described herein are designed to be adaptable, allowing for further optimization and exploration of this exciting class of materials for a wide range of innovative applications.

References

  • Hagen, G., et al. (1993). Electrochemical Response of Poly-(3-Methyl-Thiophene) to Various Anions in Aqueous Solutions. Journal of Applied Electrochemistry, 23(3), 213-217.
  • Ahmad, S., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences, 22(13), 6850. [Link]

  • Cyclic voltammograms of poly (3-methyl thiophene) at BDD in 0.1 M LiCO4... (n.d.). ResearchGate. [Link]

  • Gupta, R., & Rao, A. L. (2001). Effect of synthesis temperature and doping level on conductivity and structure of poly(3-methyl thiophene). Indian Journal of Pure & Applied Physics, 39(10), 664-668.
  • Surface topography of electropolymerized polythiophene films. (A)... (n.d.). ResearchGate. [Link]

  • Kittlesen, G. P., White, H. S., & Wrighton, M. S. (1984). Chemical derivatization of microelectrode arrays by electropolymerization of poly(3-methylthiophene). Journal of the American Chemical Society, 106(24), 7389-7396.
  • The unexpected fast polymerization during the synthesis of a glycolated polythiophene. (2023). Faraday Discussions. [Link]

  • Li, F., et al. (2010). Application of Poly (3-methylthiophene) Modified Glassy Carbon Electrode as Riboflavin Sensor. International Journal of Electrochemical Science, 5(3), 336-345.
  • UV-Visible absorption spectrum of poly (3methyl thiophene). (n.d.). ResearchGate. [Link]

  • Kumar, S., & Sharma, S. K. (2003). Direct Current Conductivity Studies on Poly (3-methyl thiophene). Pramana, 61(4), 729-735.
  • SEM microphotography of the electropolymerized film of poly(3decylthiophene) on platinum electrode. (n.d.). ResearchGate. [Link]

  • Wang, S., et al. (2023). Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. Nano Energy, 114, 108638.
  • Frommer, J. E., et al. (1989). Poly(3-methylthiophene) conducting polymer solutions and films. Synthetic Metals, 28(1-2), C131-C136.
  • An interpretation of the vibrational spectra of insulating and electrically conducting poly(3‐methylthiophene) aided by a theoretical dynamical model. (n.d.). Semantic Scholar. [Link]

  • Gurau, M. C., et al. (2007). Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. The Journal of Physical Chemistry B, 111(2), 249-257.
  • Wei, Y., et al. (1990). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]

  • King, W. J., & Nord, F. F. (1949). studies in the thiophene series. v. wolff-kishner reductions1, 2. Journal of Organic Chemistry, 14(4), 638-642.
  • Facile Preparation of High-Performance Polythiophene Derivative and Effect of Torsion Angle Between Thiophene Rings on Electrochromic Color Change. (2024). MDPI. [Link]

  • Abdulla, H. S. (2013). Electrochemical Synthesis and Vibrational Mode Analysis of poly (3-methelthiophene). International Journal of Electrochemical Science, 8, 11782-11790.
  • An interpretation of the vibrational spectra of insulating and electrically conducting poly(3‐methylthiophene) aided by a theoretical dynamical model. (n.d.). ResearchGate. [Link]

  • Kjell, J., et al. (2010). Efficient formation, isolation and characterization of poly(3-alkylthiophene) nanofibres: probing order as a function of.
  • Polythiophene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Voltammetric determination of florfenicol by using poly(3-methylthiophene) modified glassy carbon electrode. (n.d.). AVESİS. [Link]

  • Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCI 3. Synthetic Metals, 51(1-3), 251-259.
  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(11), 7739-7747.
  • Singh, A., et al. (2022). Vibronic States and Edge-On Oriented π-Stacking in Poly(3-alkylthiophene) Thin Films.
  • Zwitterionic Liquid Crystalline Polythiophene as Antibiofouling Biomaterials. (2020). The Royal Society of Chemistry. [Link]

  • The 1 H NMR spectrum of Compound 3. (n.d.). ResearchGate. [Link]

  • UV–Vis absorption spectra of the P3HT films. a) UV–Vis absorption... (n.d.). ResearchGate. [Link]

  • I lfl~llfllflfll. (n.d.). DTIC. [Link]

  • Electrochemical Polymerization of a Novel Thiophene-Derived Monomer and Its Use as Support Material for Methanol Oxidation. (n.d.). DergiPark. [Link]

  • Starter Kit for Electrochemical Sensors Based on Polythiophene Thin Films—Synthesis of High-Quality Films and Protocol for Fast and Gentle Electrode Regeneration. (2021). MDPI. [Link]

  • Electrochemical and morphological study of the effect of polymerization conditions on poly(terthiophene). (2004). Research at TUS. [Link]

  • A new schematic for poly(3-alkylthiophene) in an amorphous film studied using a novel structural index in infrared spectroscopy. (n.d.). AIP Publishing. [Link]

  • Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. (2022). PMC. [Link]

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library. [Link]

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  • Polymerization of 3-alkylthiophenes with FeCl3. (n.d.). Semantic Scholar. [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Al. (2021). MDPI. [Link]

  • Correlation structure–properties of poly(3-methyl-thiophene) (P3MTh) synthesized using TiCl4 as an oxidant. (2012). Scilit. [Link]

  • Polymerization of 3-hexylthiophene with FeCl3 in aromatic solvents. (n.d.). J-STAGE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in 5-Bromo-2-formylthiophene-3-carboxylic acid Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective substitution on the 5-Bromo-2-formylthiophene-3-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to strategically functionalize this versatile building block. Here, we move beyond simple protocols to provide in-depth mechanistic insights and troubleshooting strategies to ensure predictable and high-yielding reactions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity and regioselectivity of this compound.

Q1: What are the primary factors influencing regioselectivity in substitution reactions on this molecule?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the three substituents on the thiophene ring: the bromo, formyl, and carboxylic acid groups. The bromine at the 5-position is the most common site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl and carboxylic acid groups deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), although the latter is less common with a bromo leaving group compared to more activated halides.

Q2: How do the formyl and carboxylic acid groups direct incoming reagents?

A2: Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and meta-directing in the context of electrophilic aromatic substitution on a benzene ring. However, on a five-membered heteroaromatic ring like thiophene, their directing effects are more nuanced. The primary influence of these groups in the context of this molecule is the activation of the C-Br bond at the 5-position for cross-coupling reactions and influencing the overall electron density of the ring. The carboxylic acid can also act as a directing group in certain C-H activation reactions.[1]

Q3: Is it possible to achieve substitution at the C-4 position?

A3: Direct substitution at the C-4 position is challenging due to the presence of the adjacent bulky carboxylic acid group and the inherent reactivity of the C5-Br bond. However, strategies such as directed C-H activation or metal-halogen exchange followed by reaction with an electrophile could potentially be employed, though these methods often require careful optimization to overcome the steric hindrance and electronic deactivation at this position.

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid can interfere with organometallic reagents and strong bases. It is often necessary to protect the carboxylic acid, typically as an ester, before carrying out reactions that are sensitive to acidic protons, such as Grignard reactions or lithiation.[2][3][4] For many palladium-catalyzed cross-coupling reactions, the carboxylic acid can be tolerated, but its presence may affect the solubility of the starting material and the overall reaction kinetics.

Section 2: Key Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The most common and effective way to functionalize this compound is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6][7] The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the 5-position of the thiophene ring. This is typically the rate-determining step and is highly favored at the C-Br bond over any potential C-H activation.

  • Transmetalation (for Suzuki and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., boronic acid, organotin reagent, or amine) replaces the bromide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C or C-N bond.

The high regioselectivity for substitution at the 5-position is driven by the weaker C-Br bond compared to the C-H bonds and the favorable kinetics of oxidative addition at this site.

Directing Group Effects

The formyl and carboxylic acid groups are both deactivating due to their electron-withdrawing nature.[8] This is a result of both inductive effects and resonance delocalization of the pi-electrons of the thiophene ring. This deactivation makes electrophilic aromatic substitution difficult.

cluster_0 Electronic Effects on Thiophene Ring Thiophene Thiophene Formyl_Group Formyl Group (-CHO) Formyl_Group->Thiophene Electron Withdrawing (Deactivating) Carboxylic_Acid Carboxylic Acid (-COOH) Carboxylic_Acid->Thiophene Electron Withdrawing (Deactivating) Bromine Bromine (-Br) Bromine->Thiophene Weakly Deactivating (Inductive Effect)

Caption: Electronic effects of substituents on the thiophene ring.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Cross-Coupling 1. Inactive catalyst. 2. Inefficient base. 3. Poor solubility of starting material. 4. Interference from the carboxylic acid proton.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical.[9] 3. Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility. 4. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[2][3][4]
Poor Regioselectivity (Side Products) 1. Reaction temperature is too high, leading to C-H activation. 2. Ligand choice is not optimal.1. Lower the reaction temperature and increase the reaction time.[10] 2. For certain C-H functionalizations, the choice of ligand can control the regioselectivity.[11][12] However, for cross-coupling at the bromo position, this is less common.
Decomposition of Starting Material 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of oxygen.1. Use milder reaction conditions. Screen different solvents and bases. 2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly.
Failure of Subsequent Reactions 1. The newly introduced functional group is incompatible with the subsequent reaction conditions.1. Carefully plan the synthetic route to ensure functional group compatibility. Protection/deprotection strategies may be necessary.

Section 4: Experimental Protocols

The following are representative, detailed protocols for common regioselective substitutions.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • Toluene

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Start Start: This compound + Arylboronic acid Setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with Argon Start->Setup Solvents_Catalyst Add Solvents and Catalyst: - Degassed Toluene/Water - Pd(PPh₃)₄ Setup->Solvents_Catalyst Reaction Reaction: - Heat to 80-100 °C - Stir for 12-24 hours - Monitor by TLC/LC-MS Solvents_Catalyst->Reaction Workup Workup: - Cool to RT - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Product: 5-Aryl-2-formylthiophene-3-carboxylic acid Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling at the 5-Position

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[13][14]

Materials:

  • This compound (ester protected if necessary)

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF or DMF and the amine base (TEA or DIPA).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activ
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene. Benchchem.
  • A comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene. Benchchem.
  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activ
  • The general mechanism of the palladium catalyzed C−S cross coupling...
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.
  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene. Benchchem.
  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/aryl
  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
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  • Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Semantic Scholar.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
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  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Aryl
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
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  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
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Validation & Comparative

Mass spectrometry fragmentation patterns of 5-Bromo-2-formylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-formylthiophene-3-carboxylic Acid: A Predictive and Comparative Analysis

For researchers engaged in drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This compound, a substituted thiophene, presents a unique combination of functional groups—a carboxylic acid, an aldehyde, and a bromine atom—on an aromatic scaffold. Each of these moieties imparts a distinct and predictable influence on the molecule's fragmentation behavior under mass spectrometric analysis.

This guide provides a comprehensive, predictive analysis of the fragmentation patterns of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. As direct experimental data for this specific compound is not widely published, our analysis is built from first principles of mass spectrometry and supported by comparative data from structurally related molecules. This approach not only predicts the expected mass spectrum but also explains the chemical logic behind the fragmentation pathways, offering a robust framework for identifying this and similar compounds.

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. The analysis of an EI spectrum begins with the identification of the molecular ion (M⁺•), which is the unfragmented radical cation of the analyte.

The Molecular Ion (M⁺•)

For this compound (C₆H₃BrO₃S), the monoisotopic mass is approximately 233.9 g/mol . A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[1][2] Consequently, the molecular ion will appear as a pair of peaks of similar intensity at m/z 234 and 236. This distinctive M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the ion.[1][3][4]

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of predictable cleavage reactions driven by the stability of the resulting fragments and neutral losses.

  • Alpha (α) Cleavage: The bonds adjacent to the carbonyl groups and the thiophene ring are susceptible to cleavage.

    • Loss of •H: Cleavage of the formyl C-H bond can lead to the loss of a hydrogen radical, resulting in a stable acylium ion at m/z 233/235.[5]

    • Loss of •OH: Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical, yielding an acylium ion at m/z 217/219. This is a common fragmentation pathway for aromatic carboxylic acids.[5][6]

    • Loss of •CHO: Loss of the entire formyl group as a radical produces an ion at m/z 205/207.[5]

    • Loss of •COOH: Loss of the carboxylic acid group as a radical generates an ion at m/z 189/191.[5][6]

  • Halogen Loss: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a prominent peak at m/z 155. This fragment will not exhibit the M+2 pattern.

  • "Ortho Effect" and Rearrangements: The proximity of the formyl and carboxylic acid groups can facilitate unique fragmentation pathways. In some substituted thiophene-2-carboxylic acids, an "ortho-effect" can promote the elimination of a water molecule (H₂O).[7][8] This would lead to an ion at m/z 216/218. Another likely fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid, yielding an ion at m/z 190/192.

The predicted EI fragmentation pathways are visualized in the diagram below.

G M [M]⁺• m/z 234/236 M_minus_H [M-H]⁺ m/z 233/235 M->M_minus_H - •H M_minus_OH [M-OH]⁺ m/z 217/219 M->M_minus_OH - •OH M_minus_CHO [M-CHO]⁺ m/z 205/207 M->M_minus_CHO - •CHO M_minus_COOH [M-COOH]⁺ m/z 189/191 M->M_minus_COOH - •COOH M_minus_Br [M-Br]⁺ m/z 155 M->M_minus_Br - •Br M_minus_H2O [M-H₂O]⁺• m/z 216/218 M->M_minus_H2O - H₂O M_minus_OH->M_minus_H2O - CO M_minus_COOH->M_minus_Br - CO M_minus_CO2 [M-CO₂]⁺• m/z 190/192 G M_minus_H [M-H]⁻ m/z 233/235 M_minus_H_minus_CO2 [M-H-CO₂]⁻ m/z 189/191 M_minus_H->M_minus_H_minus_CO2 - CO₂ G cluster_0 GC-MS Workflow Sample Sample Prep Injector GC Injector Sample->Injector Column GC Column Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System Detector->Data

Sources

Reference Standards for 5-Bromo-2-formylthiophene-3-carboxylic acid: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an authoritative technical document for pharmaceutical scientists and analytical chemists. It bypasses generic templates to address the specific challenges of characterizing 5-Bromo-2-formylthiophene-3-carboxylic acid (CAS 1397285-28-7) , a critical intermediate where pharmacopeial standards are often unavailable.

Executive Summary

This compound is a versatile heterocyclic building block used in the synthesis of kinase inhibitors and antibacterial agents. Unlike common APIs, this intermediate lacks a USP or EP monograph. Consequently, researchers often rely on commercial "97%" purity reagents which are insufficient for GMP-regulated activities.

This guide establishes a protocol for converting commercial research-grade material into a Qualified Primary Reference Standard . It compares the performance of "As-Is" commercial reagents versus "Qualified" standards and provides a validated HPLC-UV/MS methodology to detect the critical oxidation impurity: 5-bromo-2,3-thiophenedicarboxylic acid.

Material Characterization & The "Standard" Problem

The Molecule[1][2][3][4][5][6]
  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 1397285-28-7[1][2][3][4]

  • Molecular Formula: C₆H₃BrO₃S[1][3]

  • Molecular Weight: 235.06 g/mol [1][3]

  • Critical Functionalities:

    • C2-Formyl (Aldehyde): Susceptible to oxidation (Stability Risk).

    • C3-Carboxylic Acid: Ionizable (pKa ~3.5), causing peak tailing if unbuffered.

    • C5-Bromine: Handle for Suzuki/Buchwald couplings.

The Hierarchy of Standards

In the absence of a Compendial Standard (USP/EP), the laboratory must establish its own hierarchy.

FeatureCommercial Reagent Grade Qualified Primary Standard Working Standard
Source Chemical Vendor (e.g., AK Sci, BLD Pharm)Generated In-House from Recrystallized ReagentQualified against Primary Standard
Purity Claim Typically >95% or >97% (Area %)Assay (Mass Balance) : 99.0% ± 1.0%Traceable to Primary
Data Support Basic CoA (HPLC, maybe 1H-NMR)Full Characterization (NMR, MS, IR, TGA, KF, ROI)HPLC Purity & ID
Risk Unknown water/solvent content; Oxidation impuritiesLow; Fully characterizedLow; monitored for drift
Cost LowHigh (Time/Labor intensive)Low

Experimental Validation: The Qualification Protocol

To establish a Qualified Primary Standard , one cannot rely solely on HPLC area %. The "Mass Balance Approach" is the gold standard for purity assignment.

Equation for Potency Assignment ( ):


  • %H₂O: Water content (Karl Fischer).

  • %ROI: Residue on Ignition (Inorganic impurities/catalysts).

  • %VOC: Volatile Organic Compounds (Residual Solvents via GC-HS or TGA).

  • %HPLC: Chromatographic purity (Organic impurities).

Protocol 1: HPLC-UV/MS Analysis for Purity & Impurities

Objective: Separate the parent aldehyde from its oxidation product (dicarboxylic acid) and des-bromo impurities.

Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated state to reduce tailing).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Thiophene max) and MS (ESI+, m/z 235/237 doublet for Br).

  • Temperature: 30°C.

Critical Impurity Marker:

  • Impurity A: 5-Bromo-2,3-thiophenedicarboxylic acid.

    • Origin: Oxidation of the C2-aldehyde.

    • Retention Time: Elutes earlier than the parent due to increased polarity (two COOH groups).

Protocol 2: Structural Confirmation (Identity)
  • 1H-NMR (DMSO-d6):

    • Aldehyde (-CHO): Look for a singlet at ~9.8 - 10.2 ppm .

    • Thiophene Ring Proton (H4): Singlet at ~7.5 - 7.8 ppm .

    • Carboxylic Acid (-COOH): Broad singlet at ~13.0 - 14.0 ppm (exchangeable).

Visualizing the Workflow

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision matrix for converting a vendor sample into a qualified standard.

QualificationWorkflow Start Raw Material Receipt (Commercial Vendor) InitialQC Initial QC Screen (HPLC > 97%?) Start->InitialQC Recryst Recrystallization (EtOH/Water or DMSO/Water) InitialQC->Recryst No (<97%) Charact Full Characterization (The '6-Pack') InitialQC->Charact Yes (>97%) Recryst->InitialQC NMR 1. Identity (NMR/IR) Charact->NMR MS 2. Mass Spec (MS) Charact->MS HPLC 3. Purity (HPLC-UV) Charact->HPLC KF 4. Water (Karl Fischer) Charact->KF ROI 5. Inorganics (ROI) Charact->ROI RS 6. Solvents (GC/TGA) Charact->RS Calc Mass Balance Calculation (Assign Potency) NMR->Calc MS->Calc HPLC->Calc KF->Calc ROI->Calc RS->Calc Release Release as Primary Standard (Valid for 1 Year) Calc->Release Potency > 98.0% Reject Reject / Reprocess Calc->Reject Potency < 98.0%

Caption: Workflow for establishing a qualified primary reference standard from commercial reagents.

Diagram 2: Stability & Degradation Pathway

Understanding the degradation is vital for storage. The aldehyde is the weak link.

Degradation Parent 5-Bromo-2-formylthiophene- 3-carboxylic acid (Parent) Oxidation Oxidation (Air/Light Exposure) Parent->Oxidation Debromo 2-Formylthiophene-3-carboxylic acid (Minor Impurity) Parent->Debromo Pd Catalyst/H2 (Side Reaction) ImpurityA 5-Bromo-2,3-thiophenedicarboxylic acid (Major Impurity) Oxidation->ImpurityA + O2

Caption: Primary degradation pathway showing the oxidation of the formyl group to the carboxylic acid.

Comparative Data: Commercial vs. Qualified

The following table highlights why "buying a bottle" is insufficient for critical analytical work without further qualification.

ParameterScenario A: Commercial Vendor Bottle Scenario B: In-House Qualified Standard Impact on Data
Purity Basis Chromatographic Area % only (e.g., 97.5%)Mass Balance (e.g., 96.2% w/w)Accuracy: Scenario A overestimates potency by ignoring water/salts.
Water Content Not reported (often hygroscopic)Measured (e.g., 1.1% KF)Stoichiometry: Critical for accurate reaction molarity.
Identity Generic NMR2D-NMR (HSQC/HMBC) + MSSpecificity: Confirms exact regioisomer (3-COOH vs 4-COOH).
Storage Ambient or 4°C-20°C under ArgonStability: Prevents aldehyde oxidation.

Recommendation: For early discovery, Scenario A is acceptable. For GLP tox studies or GMP manufacturing, Scenario B is mandatory .

References

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . Compound Summary: 5-Bromothiophene-2-carboxylic acid (Structural Analog Data). Retrieved from [Link]

  • International Conference on Harmonisation (ICH) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thiophene carboxylic acid scaffold represents a privileged structure in medicinal chemistry. Its versatile synthetic handles and inherent biological activities make it a cornerstone for developing novel therapeutics.[1][2] A critical question often arises during lead optimization: how does halogenation, specifically bromination, impact the bioactivity of this scaffold? This guide provides an in-depth, objective comparison, grounded in experimental data, to elucidate the profound differences in anticancer and antimicrobial efficacy between brominated and non-brominated thiophene carboxylic acids.

Introduction: The Significance of the Thiophene Ring and Halogenation

Thiophene and its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The nature and position of substituents on the thiophene ring are critical determinants of its biological function, influencing how the molecule interacts with various protein targets and signaling pathways.[5][6]

Halogenation is a time-tested strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties. Introducing a bromine atom can significantly alter lipophilicity, electronic distribution, and metabolic stability. This modification can lead to enhanced membrane permeability, improved target binding through the formation of halogen bonds, and ultimately, a more potent biological response.[7][8][9] This guide will dissect these effects in the context of thiophene carboxylic acids.

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Efficacy

Experimental evidence consistently demonstrates that the introduction of a bromine atom to the thiophene carboxylic acid backbone can dramatically modulate its biological activity. While the effect is context-dependent, bromination often serves as a crucial handle for enhancing potency.

Anticancer Activity

The anticancer potential of thiophene derivatives is a major area of research, with mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[3][4][10] The substitution pattern on the thiophene ring plays a pivotal role in defining the specific anticancer mechanism and potency.

While direct comparative studies on simple brominated versus non-brominated thiophene carboxylic acids are sparse, data from derivative studies provide strong evidence of bromine's impact. For instance, in a study on fused thienopyrrole and pyrrolothienopyrimidine scaffolds, different substitutions on the thiophene ring led to varied cytotoxic effects against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. Notably, the bromo-substituted derivative 3c showed less cytotoxicity on PC-3 cells and a loss of activity against HepG2 cells compared to the chloro-substituted analog 3b , which was the most potent in the series.[11] This highlights that while halogenation is significant, the specific halogen and its position are crucial.

Table 1: Comparative Anticancer Activity of Substituted Thiophene Derivatives

Compound IDSubstitutionTarget Cell LineIC₅₀ (µM)Reference
3b ChloroHepG23.105[11]
3b ChloroPC-32.15[11]
3c BromoPC-3Less cytotoxic[11]
3d FluoroHepG2 & PC-3Moderate activity[11]
3e MethylHepG2 & PC-3Lower activity[11]

This data suggests that for this particular scaffold, a chloro substitution is more beneficial for cytotoxicity than a bromo substitution, illustrating the nuanced effects of halogenation.

Antimicrobial Activity

In the realm of antimicrobial agents, halogenation is a frequently employed strategy to enhance efficacy. Brominated thiophene derivatives have shown considerable promise. For example, a new class of antibacterial agents was synthesized starting from 5-bromothiophene-2-carboxylic acid.[12] Subsequent derivatization and testing against extensively drug-resistant (XDR) Salmonella Typhi revealed that compound 4F (2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate) exhibited outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL.[12]

Another study focused on thioureides derived from 2-thiophene carboxylic acid found that a derivative with a dichlorophenyl group was the most effective against a majority of tested microbial strains, underscoring the positive impact of halogenation on antimicrobial potency.[13] While this example uses chlorine, it reinforces the principle that halogen substituents can significantly boost activity. Research on 3-aminothiophene-2-carboxylates also noted that chloro and methoxy phenyl functionalities attached to the thiophene ring show promising bioactivities.[14]

Table 2: Antimicrobial Activity of a Derivative of 5-Bromothiophene-2-Carboxylic Acid

Compound IDTarget OrganismMIC (mg/mL)Reference
4F XDR S. Typhi3.125[12]

The high potency of derivatives synthesized from a brominated starting material strongly suggests the bromine atom contributes favorably to the overall antibacterial profile.

Structure-Activity Relationship (SAR): The Causality Behind the Difference

The observed differences in bioactivity between brominated and non-brominated thiophene carboxylic acids can be attributed to several key physicochemical and structural factors.

  • Lipophilicity : The introduction of a bromine atom generally increases the lipophilicity (log P) of a molecule.[15][16] This enhanced lipophilicity can improve the compound's ability to cross bacterial cell walls or the plasma membrane of cancer cells, leading to higher intracellular concentrations and greater target engagement.

  • Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the thiophene ring. This can influence the pKa of the carboxylic acid group and affect how the molecule interacts with biological targets through non-covalent interactions.

  • Halogen Bonding : A key insight in modern medicinal chemistry is the role of the halogen bond, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as the backbone carbonyls of proteins.[7][17] This specific, directional interaction can significantly increase binding affinity and selectivity for a target enzyme or receptor, an opportunity not available to non-brominated analogs.

  • Steric Factors : The size of the bromine atom can provide a steric blocking effect, preventing unwanted metabolism at that position and potentially forcing the molecule into a more bioactive conformation when bound to its target.

SAR_Concepts cluster_Bromination Bromination of Thiophene Carboxylic Acid cluster_Properties Physicochemical Changes cluster_Bioactivity Biological Consequences Bromination Introduction of Bromine Lipophilicity Increased Lipophilicity Bromination->Lipophilicity Electronics Altered Electronics Bromination->Electronics HalogenBond Halogen Bonding Potential Bromination->HalogenBond Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Improved Target Binding Affinity Electronics->Binding HalogenBond->Binding Activity Altered Bioactivity (e.g., Anticancer, Antimicrobial) Permeability->Activity Binding->Activity

Caption: Key physicochemical changes and their biological consequences resulting from the bromination of thiophene carboxylic acids.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing antimicrobial and anticancer activities.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent.[18][19] This protocol describes the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow A Prepare serial 2-fold dilutions of test compound in a 96-well plate using Mueller-Hinton Broth (MHB). C Inoculate each well (except sterility control) with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) in MHB. B->C D Include positive (bacteria, no compound) and negative (broth only) controls. C->D E Incubate plate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity or measure absorbance (OD600) using a plate reader. E->F G Determine MIC: The lowest concentration with no visible growth. F->G

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation : Prepare a stock solution of the thiophene carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[20]

  • Inoculum Preparation : Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[21]

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Leave a well with broth only as a sterility control and a well with broth and bacteria (no compound) as a positive growth control.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[19]

  • MIC Determination : After incubation, determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[22] Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).[22]

Protocol: MTS Assay for Cytotoxicity Assessment

The MTS assay is a colorimetric method for determining the number of viable cells in culture, which is widely used to assess the cytotoxic (anticancer) effects of compounds.[23][24]

Workflow for MTS Cytotoxicity Assay

MTS_Workflow A Seed cancer cells into a 96-well plate and allow them to adhere overnight. B Treat cells with serial dilutions of the test compound. Include vehicle control wells. A->B C Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2. B->C D Add MTS reagent (containing PES) to each well. C->D E Incubate for 1-4 hours at 37°C to allow for formazan development. D->E F Measure absorbance at 490 nm using a microplate reader. E->F G Calculate cell viability (%) relative to the vehicle control and determine the IC50 value. F->G

Caption: Workflow for assessing compound cytotoxicity using the MTS assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate the desired cancer cell line in a 96-well plate at a predetermined optimal density and allow the cells to attach and resume growth for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include wells with medium and the vehicle (e.g., DMSO) as a negative control.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition : Prepare the MTS reagent solution containing the electron coupling agent (PES) according to the manufacturer's instructions. Add 20 µL of the MTS solution to each 100 µL of culture medium in the wells.[23][25]

  • Formazan Development : Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium salt into a colored formazan product.[24]

  • Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.[25]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The strategic incorporation of bromine into the thiophene carboxylic acid scaffold is a powerful tool for modulating bioactivity. Experimental data indicates that bromination can significantly influence both anticancer and antimicrobial properties, primarily by increasing lipophilicity and enabling specific halogen bonding interactions with biological targets. However, the effect is highly dependent on the specific molecular scaffold and the position of the bromine atom.

For drug development professionals, this guide underscores the importance of considering halogenation as a key variable in lead optimization. The provided protocols for MIC and MTS assays offer a robust framework for quantitatively assessing these modifications. Future research should focus on direct, head-to-head comparisons of brominated thiophene carboxylic acids with their non-brominated parent compounds against a wider array of biological targets to build a more comprehensive understanding and further unlock the therapeutic potential of this versatile chemical class.

References

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). PubMed. Retrieved February 15, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved February 15, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). OAJI. Retrieved February 15, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022, June 2). MDPI. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MTS assay in THP-1 cells. (n.d.). EU-NCL. Retrieved February 15, 2026, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (2024, June 25). MDPI. Retrieved February 15, 2026, from [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. Retrieved February 15, 2026, from [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI. Retrieved February 15, 2026, from [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • 5-Bromothiophene-2-carboxylic acid (7311-63-9). (n.d.). Chemchart. Retrieved February 15, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science. Retrieved February 15, 2026, from [Link]

  • Development of Halogenase Enzymes for Use in Synthesis. (n.d.). The University of Manchester. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Halo Derivatives of Thiophene. (n.d.). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Insights into enzymatic halogenation from computational studies. (2014, November 11). Frontiers. Retrieved February 15, 2026, from [Link]

  • 5-Bromothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 5-Bromo-2-formylthiophene-3-carboxylic acid via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of melting point analysis for the validation of synthesized 5-Bromo-2-formylthiophene-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental choices and positioning melting point analysis within a larger, self-validating framework of analytical techniques.

Introduction: The Imperative for Rigorous Validation

Substituted thiophenes are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their versatile reactivity and presence in numerous bioactive compounds. This compound, with its trifunctionalized ring, represents a highly valuable, yet synthetically challenging, building block. The precise arrangement of a bromine atom, an aldehyde, and a carboxylic acid offers multiple handles for subsequent derivatization, such as in Suzuki cross-coupling reactions or condensation chemistry.[1][2]

However, the synthesis of such a multi-substituted heterocycle is prone to the formation of regioisomers and other impurities. Therefore, rigorous validation of the final product is not merely a procedural formality but a critical necessity to ensure the reliability and reproducibility of downstream applications. This guide focuses on the foundational technique of melting point analysis as a rapid, cost-effective first-line assessment of purity.

Proposed Synthesis of this compound

Given the specific substitution pattern, a direct, single-step synthesis from simple precursors is unlikely. A plausible multi-step route is proposed below, leveraging established transformations of the thiophene ring. The rationale behind the sequence is to install the functional groups in an order that respects their directing effects.

Experimental Protocol: A Plausible Synthetic Route

  • Step 1: Bromination of 3-Thiophenecarboxylic Acid. Starting with 3-thiophenecarboxylic acid, the carboxylic acid group is a deactivating meta-director. However, the thiophene ring's high reactivity favors electrophilic substitution at the alpha-positions (2 and 5). Bromination is therefore expected to occur primarily at the 5-position due to less steric hindrance.

    • Dissolve 3-thiophenecarboxylic acid (1.0 equiv) in glacial acetic acid.

    • Slowly add a solution of bromine (0.9 equiv) in glacial acetic acid.[3]

    • Stir for 1-2 hours at room temperature.

    • Pour the reaction mixture into water to precipitate the product, 5-Bromo-3-thiophenecarboxylic acid.

    • Filter, wash with water, and dry under vacuum.

  • Step 2: Formylation of 5-Bromo-3-thiophenecarboxylic Acid. The next step is the introduction of the formyl group at the 2-position. A Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles.

    • To a solution of 5-Bromo-3-thiophenecarboxylic acid (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Heat the reaction mixture, then quench by pouring onto ice, followed by hydrolysis to yield the crude this compound.

    • Purify the crude product, typically via recrystallization, to obtain a solid suitable for analysis.

Validating Synthesis with Melting Point Analysis

Melting point is a fundamental physical property used to gain a preliminary assessment of a crystalline solid's purity.[4] A pure crystalline substance melts at a sharp, well-defined temperature, whereas an impure sample exhibits a depressed and broadened melting range.[5] This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces.

Detailed Experimental Protocol for Melting Point Determination

This protocol ensures accuracy and reproducibility, forming a self-validating system.

  • Sample Preparation (The Foundation of Accuracy):

    • Ensure the synthesized solid is completely dry. Solvents from recrystallization can act as impurities, depressing the melting point.[4][6] Dry the sample in a vacuum oven or desiccator.

    • The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube.[4] If the crystals are large, gently crush them using a mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a thin-walled capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.[5]

  • Instrument Setup & Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.[6]

    • Rapid Determination (Optional but Recommended): First, perform a quick measurement with a high heating rate (e.g., 10 °C/min) to find the approximate melting range.

    • Accurate Determination: For the formal measurement, set the starting temperature to about 10 °C below the approximate melting point found.

    • Set the heating ramp rate to 1-2 °C per minute. Slower rates yield more accurate results.[5]

    • Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is T₁ – T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Measurement cluster_analysis Data Analysis Dry Dry Sample Thoroughly Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary (2-3 mm) Grind->Load Insert Insert into Apparatus Load->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe & Record T1-T2 Heat->Observe Compare Compare with Literature Observe->Compare Assess Assess Purity Compare->Assess

Caption: Workflow for accurate melting point determination.

Interpreting the Results

The literature value for the melting point of this compound is not widely reported. Based on related structures like 5-Bromothiophene-2-carboxylic acid (m.p. 139-144 °C), the addition of a polar formyl group would be expected to increase the melting point due to stronger intermolecular interactions.[1] For this guide, we will use a hypothetical but plausible literature value.

Table 1: Comparison of Expected and Experimental Melting Point Data

ParameterHypothetical Literature ValueIdeal Experimental Result (High Purity)Impure Sample Result
Melting Range 185 - 187 °C184.5 - 186.5 °C178 - 184 °C
Range Width ~2 °C≤ 2 °C> 2 °C (Broad)
Depression N/AMinimal (< 1 °C)Significant (Depressed)
Interpretation Reference StandardThe synthesized compound is likely pure.The compound is impure and requires further purification (e.g., recrystallization).

A narrow melting range (≤ 2 °C) that is close to the literature value is a strong indicator of high purity.[7] Conversely, a wide and depressed melting range strongly suggests the presence of impurities.[8][9]

DecisionTree start Melting Point Measured: T1 - T2 range_check Is the range (T2 - T1) ≤ 2°C? start->range_check value_check Is the value close to the literature reference? range_check->value_check Yes (Sharp Melt) impure_broad Conclusion: Impure range_check->impure_broad No (Broad Melt) pure Conclusion: High Purity value_check->pure Yes impure_depressed Conclusion: Impure (Possible Isomer) value_check->impure_depressed No (Depressed) repurify Action: Recrystallize & Re-test impure_broad->repurify impure_depressed->repurify

Caption: Decision-making based on melting point results.

Comparative Guide: Melting Point vs. Other Validation Techniques

While invaluable, melting point analysis is not an island. It indicates purity but provides no direct structural information.[7] A comprehensive validation strategy integrates multiple techniques.

Table 2: Comparison of Common Analytical Validation Techniques

TechniqueInformation ProvidedProsCons
Melting Point Purity assessment, identification (by mixed m.p.)Fast, inexpensive, requires minimal sample.[4]Not definitive for structure, only for crystalline solids.
NMR Spectroscopy Definitive molecular structure, purity (qNMR), isomer identification.Highly detailed structural data, gold standard for identification.[7][10]Higher cost, requires more sample, complex data interpretation.
Mass Spectrometry Molecular weight, elemental formula (HRMS).Extremely sensitive, confirms molecular formula.[10]Provides no information on connectivity or isomerism.
IR Spectroscopy Presence of functional groups (e.g., -COOH, -CHO, C-Br).Fast, non-destructive, good for confirming transformations.[8]Spectrum can be complex, not definitive for overall structure.
TLC/HPLC Number of components in a mixture, purity assessment.Simple, fast (TLC); high resolution, quantifiable (HPLC).[7][10]Provides no structural information.

An authoritative validation workflow leverages these techniques synergistically. Melting point analysis serves as a rapid quality control checkpoint after purification to decide if the material is worth analyzing by more resource-intensive methods like NMR.

IntegratedWorkflow cluster_synth Synthesis & Purification cluster_validate Validation Cascade Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Crude Crude Product Workup->Crude Purify Purification (e.g., Recrystallization) Crude->Purify MP Melting Point Analysis Purify->MP MP->Purify If m.p. is broad/depressed Spectroscopy Spectroscopic Analysis (NMR, MS, IR) MP->Spectroscopy If m.p. is sharp & correct Final Validated Compound Spectroscopy->Final

Caption: Integrated workflow for synthesis validation.

Conclusion

Validating the synthesis of a complex molecule like this compound is a multi-faceted process. Melting point analysis stands as an essential, first-line technique for assessing purity. Its simplicity, speed, and low cost make it an indispensable tool for the research scientist to quickly gauge the success of a purification step before committing to more comprehensive, and expensive, structural elucidation methods.[4][11] When integrated into a logical workflow that includes spectroscopic and chromatographic techniques, melting point analysis provides a trustworthy and efficient foundation for robust chemical synthesis and development.

References

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Chem Help ASAP. (2021). organic chemistry characterization data. YouTube. [Link]

  • Semantic Scholar. (n.d.). Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • METTLER TOLEDO. (n.d.). All You Need to Know about Melting Point Determination. Mettler Toledo. [Link]

  • University of Calgary. (n.d.). Melting Point. [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. [Link]

  • Chemsrc. (2025). 5-Bromo-3-thiophenecarbaldehyde. Chemsrc. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. PubChem. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

Sources

Precision Verification of 5-Bromo-2-formylthiophene-3-carboxylic Acid: Elemental Analysis vs. Orthogonal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Executive Summary

5-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 7311-63-9) is a critical heterocyclic building block used extensively in the synthesis of spasmolytic pharmaceuticals and organic semiconductors (OLEDs). Its dual functionality—an oxidation-sensitive aldehyde and a hygroscopic carboxylic acid—combined with a high halogen/sulfur content, presents unique challenges for verification.

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity or solvation state. Elemental Analysis (EA) remains the "gatekeeper" technique for publication and GMP release, but only if specific combustion protocols are followed to mitigate bromine/sulfur interference. This guide compares EA against orthogonal methods (qNMR, HPLC) and provides a validated protocol for its analysis.

Part 1: The Compound & Reference Standards

Before analyzing experimental data, the theoretical baseline must be established. This compound contains heavy atoms (Br, S) that significantly skew mass percentages, making the


 acceptance criterion sensitive to weighing errors.
Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • Formula:

    
    
    
  • Molecular Weight: 235.06 g/mol

  • Physical State: Pale yellow solid (sensitive to light/air oxidation).

Theoretical Elemental Composition (Reference Data)

Use these values to calibrate acceptance criteria.

ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance Range (

)
Carbon (C) 612.01172.06630.66% 30.26 – 31.06%
Hydrogen (H) 31.0083.0241.29% 0.89 – 1.69%
Bromine (Br) 179.90479.90434.00% N/A (usually not tested in CHNS)
Sulfur (S) 132.06532.06513.64% 13.24 – 14.04%
Oxygen (O) 315.99947.99720.42% Calculated by difference

Critical Insight: The low Hydrogen content (


) makes this analysis extremely sensitive. A deviation of just 

in Hydrogen often indicates significant moisture contamination (hygroscopicity of the carboxylic acid).

Part 2: Comparative Analysis of Verification Methods

Why use Elemental Analysis when NMR exists? The table below objectively compares EA against modern alternatives for this specific thiophene derivative.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HRMS (ESI/APCI) HPLC-UV
Primary Utility Bulk Purity & Solvation StateAbsolute Purity & PotencyMolecular Identity (Exact Mass)Chromatographic Purity
Specificity Low (Cannot distinguish isomers)High (Structural resolution)High (Formula confirmation)Medium (Depends on column)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)<1 mg (Destructive)
Interference Risk High: Br/S can poison catalysts or trap C.Medium: Relaxation times (

) must be optimized.
Low: Ion suppression possible.Medium: Co-elution of isomers.
Detection of Water Excellent: High %H indicates wet sample.Good: Distinct water peak (if solvent allows).None: Invisible to MS.None: Invisible to UV.
Cost/Run Low ($)Medium (

)
High (

$)
Low ($)
Recommendation
  • Use HRMS for initial structural confirmation (Identity).

  • Use qNMR for potency assignment in biological assays (Absolute Purity).[1][2]

  • Use EA for final batch release to prove the material is dry, solvent-free, and stoichiometrically correct (Bulk Composition).

Part 3: Validated Experimental Protocol (CHNS)

Analyzing sulfur/bromine-rich compounds requires modifying standard combustion protocols. Standard furnaces may yield low Sulfur results due to the formation of stable metal-sulfates in the ash or interference from Bromine gas.

Reagents & Equipment
  • Analyzer: Flash 2000 or Elementar vario EL cube (Combustion mode).

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ). Crucial for S/Br breakdown.
  • Standard: Sulfanilamide (Reference) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).

The "Sandwich" Packing Method

To ensure complete combustion of the thiophene ring:

  • Place a tin capsule in the microbalance.

  • Add 2–3 mg of this compound.

  • Cover the sample with 5–10 mg of

    
     powder .
    
  • Fold the capsule tightly to exclude air.

    • Why?

      
       acts as an oxygen donor and prevents the formation of non-volatile sulfates, ensuring all Sulfur reaches the detector as 
      
      
      
      .
Experimental Data: Pass vs. Fail Scenarios

The following table illustrates typical data sets and their interpretation.

Sample Batch% Carbon (Found)% Hydrogen (Found)% Sulfur (Found)StatusDiagnosis
Theoretical 30.66 1.29 13.64 Target
Batch A (Pure) 30.58 (

)
1.35 (

)
13.59 (

)
PASS Excellent purity. Within

limits.
Batch B (Wet) 29.10 (

)
1.95 (

)
12.90 (

)
FAIL High H, Low C/S. Indicates retained water/solvent. Action: Dry at

under vacuum.
Batch C (Incomplete) 30.10 (

)
1.30 (

)
10.50 (

)
FAIL Low S, Normal H. Action: Combustion failed. Add more

or increase

flow.

Part 4: Verification Workflow Visualization

The following diagram outlines the decision logic for validating this compound, specifically addressing the "Fail" scenarios in EA.

VerificationWorkflow Start Crude Product (this compound) Purification Recrystallization (EtOH/Water or Toluene) Start->Purification Drying Vacuum Dry (40°C, P2O5 trap) Purification->Drying IdentityCheck Identity Check (1H NMR + HRMS) Drying->IdentityCheck EA_Analysis Elemental Analysis (CHNS + WO3 Additive) IdentityCheck->EA_Analysis If Identity Confirmed Decision Data within ±0.4%? EA_Analysis->Decision Pass BATCH RELEASED (High Purity) Decision->Pass Yes Fail_H Fail: High %H Low %C/%S Decision->Fail_H No (>0.4% Dev) Fail_S Fail: Low %S Normal %H Decision->Fail_S No (>0.4% Dev) KF_Titration Karl Fischer Titration (Confirm Water) Fail_H->KF_Titration Suspect Solvation Combustion_Fix Adjust Method: Increase O2 or WO3 Fail_S->Combustion_Fix Suspect Interference KF_Titration->Drying Water Detected Combustion_Fix->EA_Analysis Retest

Caption: Logical workflow for verifying this compound, prioritizing solvation checks (H deviation) and combustion efficiency (S deviation).

References

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • FDA. (2021). Elemental Analysis Manual (EAM) for Food and Related Products. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-formylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-formylthiophene-3-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to a robust safety culture.

The disposal of any chemical waste is governed by a strict framework of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations mandate a "cradle-to-grave" management approach for hazardous materials, ensuring that from generation to final disposal, the waste is handled in a manner that safeguards human health and the environment. This guide is designed to translate these regulatory requirements into actionable, step-by-step procedures for laboratory personnel.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazards based on its chemical structure and data from similar compounds like 5-bromo-2-thiophenecarbaldehyde and 5-Bromo-2-thiophenecarboxylic acid.[3]

  • Chemical Structure: The presence of a bromine atom classifies this compound as a halogenated organic compound .[4] Halogenated wastes are often subject to specific disposal requirements due to their potential to form persistent environmental pollutants and toxic byproducts upon improper incineration.[5]

  • Functional Groups: The carboxylic acid group suggests that the compound is acidic and may be corrosive. The aldehyde group can be reactive.

  • Likely Hazards: Based on analogous compounds, it is prudent to assume this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[3][6][7]

Table 1: Inferred Hazard Classification and Precautionary Measures

Hazard ClassificationPrecautionary Statements (Inferred)Personal Protective Equipment (PPE)
Skin IrritantWash hands thoroughly after handling. Wear protective gloves.[3][6]Nitrile or neoprene gloves, lab coat.[8][9]
Eye IrritantWear eye protection/face protection.[6][7]Safety glasses with side shields or goggles.[9]
Respiratory IrritantAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][6]Work in a certified chemical fume hood.[9]
Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[10] Commingling incompatible waste streams can lead to dangerous chemical reactions, compromise the safety of personnel, and result in costly disposal violations.

This compound waste must be classified as halogenated organic waste .[4]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[11] Disposal methods for these two streams are different, with halogenated wastes often requiring high-temperature incineration.[4][5]

  • Acids and Bases: Do not combine acidic waste with basic waste in the same container to avoid violent neutralization reactions.[4]

  • Oxidizers and Flammables: Keep this waste stream separate from strong oxidizing agents.[3]

  • Solid vs. Liquid: Collect solid waste and liquid waste in separate, appropriately designated containers.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Container Selection and Labeling
  • Container Selection: Use only approved, chemically compatible waste containers. For liquid waste, this is typically a high-density polyethylene (HDPE) carboy.[8] For solid waste, a clearly marked, sealable container is appropriate.[5] Ensure the container is in good condition with a secure, threaded cap.[11]

  • Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety.[10]

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[12]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]

    • List all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Corrosive," "Irritant").

    • Provide the name of the principal investigator and the laboratory location.

Waste Accumulation
  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste.[11][12] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. A good rule of thumb is to fill to no more than 80% capacity to allow for expansion.

Request for Waste Pickup
  • Once the waste container is nearly full, or if it has been in the SAA for the maximum allowable time (consult your institution's Environmental Health and Safety office for specific time limits), a request for pickup must be submitted to your institution's hazardous waste management team.

  • Ensure the waste tag is fully and accurately completed before the scheduled pickup.

Emergency Preparedness: Responding to Spills

In the event of an accidental release, a swift and appropriate response is crucial to mitigate hazards.[13][14]

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn (lab coat, gloves, eye protection).[8]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the neat compound.

    • Carefully sweep or scoop the absorbed material into a designated solid waste container.[15]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Label the container with all contaminants and request a hazardous waste pickup.[11]

  • Large Spills (requiring external assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team or Environmental Health and Safety office.

    • If there is a fire or medical emergency, call 911.

    • Provide as much information as possible to the emergency responders, including the identity of the spilled material.

Disposal Pathway Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Hazard Assessment & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A 5-Bromo-2-formylthiophene- 3-carboxylic acid Waste B Is it a Halogenated Organic Compound? A->B C YES B->C Structural Analysis D Collect in 'Halogenated Organic Waste' Container C->D E Ensure Segregation from: - Non-halogenated organics - Bases - Strong Oxidizers D->E F Properly Labeled Container in SAA E->F G Secondary Containment H Keep Container Closed F->H I Request Pickup by EHS H->I J Transport to Licensed Hazardous Waste Facility I->J K High-Temperature Incineration J->K

Caption: Decision workflow for the disposal of this compound.

References

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